molecular formula C6H10N2O3 B7966972 Methyl 5-oxopiperazine-2-carboxylate

Methyl 5-oxopiperazine-2-carboxylate

货号: B7966972
分子量: 158.16 g/mol
InChI 键: KLAVLUWNPFSXTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 5-oxopiperazine-2-carboxylate is a synthetically versatile scaffold recognized for its significant role in medicinal chemistry and structure-based drug design. Its core value lies in its application as a dipeptide mimic and a template for the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides . Research has demonstrated that this oxopiperazine-based structure can be incorporated into peptide sequences to influence and stabilize specific secondary structures, making it a powerful tool for probing protein-protein interactions (PPIs) . A prominent application is its use in the development of novel, trypanocidal inhibitors that target the PEX5-PEX14 protein-protein interaction, a strategy explored for combating parasitic infections . The compound serves as a key precursor to both (R)- and (S)-5-oxopiperazine-2-carboxylic acid, which are used to create constrained peptidomimetics that can adopt turn structures, analogous to those induced by proline, thereby affecting the conformational flexibility and metabolic stability of potential therapeutic peptides . The molecular formula of the compound is C6H10N2O3, and it is typically characterized by its SMILES structure, COC(=O)C1CNC(=O)CN1 . For research purposes, it is essential to note that the product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is required, and it should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 5-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVLUWNPFSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(R)-Methyl 5-oxopiperazine-2-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (R)-Methyl 5-oxopiperazine-2-carboxylate , a critical scaffold in peptidomimetic drug design.

Executive Summary

(R)-Methyl 5-oxopiperazine-2-carboxylate (also known as the methyl ester of (R)-5-oxopiperazine-2-carboxylic acid or (R)-PCA) is a chiral, six-membered lactam scaffold used extensively in medicinal chemistry. It serves as a constrained amino acid analogue, mimicking the geometry of dipeptides while restricting conformational freedom. This structural rigidity is invaluable for designing peptidomimetics that stabilize specific secondary structures, such as


-turns and 

-turns, thereby enhancing the potency and metabolic stability of peptide-based drugs.

While the free amine is often generated in situ due to stability concerns, the N-Boc protected derivative is the standard commercial building block.

Chemical Identity & Properties

Nomenclature and Identification
PropertyDetail
IUPAC Name Methyl (2R)-5-oxopiperazine-2-carboxylate
Common Synonyms (R)-PCA methyl ester; (R)-5-Oxopiperazine-2-carboxylic acid methyl ester
CAS Number (Free Base) 1212103-36-0 (Referenced in specific catalogs; often handled as intermediate)
CAS Number (N-Boc) 1246553-28-5 (Commercial standard for synthesis)
Molecular Formula C

H

N

O

Molecular Weight 158.16 g/mol
Chirality (R)-enantiomer (derived from D-Serine precursors)
Physicochemical Properties

The following data applies to the N-Boc protected derivative, as the free base is typically transient.

ParameterValue (N-Boc Derivative)Notes
Physical State White to off-white solidCrystalline powder
Melting Point 165 – 175 °CHigh crystallinity due to H-bonding
Solubility Soluble in MeOH, DCM, DMSOLimited water solubility (lipophilic)
pKa (Calculated) ~16 (Amide NH), ~8 (Amine NH)Lactam NH is weakly acidic
Stability Stable at -20°C (desiccated)Hygroscopic; store under inert gas

Synthesis & Manufacturing

The most authoritative synthetic route for the (R)-isomer utilizes D-Serine as the chiral pool precursor. This pathway ensures optical purity and allows for scalable production.

Retrosynthetic Analysis

The piperazine ring is constructed via a "reductive alkylation-cyclization" strategy:

  • Chiral Source: D-Serine provides the stereocenter at C2.

  • Nitrogen Source: The

    
    -hydroxyl of serine is converted to an azide (masked amine).
    
  • Cyclization Partner: Ethyl glyoxylate provides the two-carbon fragment (C5-C6).

Reaction Mechanism Diagram (Graphviz)

The following diagram illustrates the conversion of D-Serine Methyl Ester to the target scaffold.

SynthesisPath Start D-Serine Methyl Ester (HCl Salt) Step1 Step 1: Azidation (Tf2O, NaN3) Start->Step1 Activation Inter1 3-Azido-D-alanine Methyl Ester Step1->Inter1 Substitution Step2 Step 2: Reductive Amination (Ethyl Glyoxylate, NaBH3CN) Inter1->Step2 Coupling Inter2 Secondary Amine Intermediate Step2->Inter2 N-Alkylation Step3 Step 3: Hydrogenation & Cyclization (H2, Pd/C) Inter2->Step3 Reduction Final (R)-Methyl 5-oxopiperazine- 2-carboxylate Step3->Final Intramolecular Amidation

Caption: Stereoselective synthesis of (R)-Methyl 5-oxopiperazine-2-carboxylate from D-Serine via an azide intermediate.

Experimental Protocols

Safety Warning: Sodium azide is highly toxic and potentially explosive. Handle triflic anhydride (Tf


O) in a fume hood due to corrosive fumes.
Protocol A: Preparation of 3-Azido-D-alanine Methyl Ester
  • Activation: Dissolve D-Serine methyl ester hydrochloride (10 mmol) in dry DCM (50 mL) with pyridine (2.2 equiv). Cool to -78°C.

  • Triflation: Add triflic anhydride (Tf

    
    O, 1.1 equiv) dropwise. Stir for 1 hour.
    
  • Azidation: Add NaN

    
     (1.5 equiv) in DMF. Allow to warm to room temperature and stir overnight.
    
  • Workup: Wash with water and brine. Dry organic layer over MgSO

    
    . Concentrate to yield the crude azide.
    
Protocol B: Reductive Alkylation & Cyclization (The "Guitot" Method)

This step forms the piperazine ring in a single pot after the initial coupling.

  • Imine Formation: Dissolve the crude azide (from Protocol A) in MeOH. Add Ethyl Glyoxylate (50% in toluene, 1.1 equiv) and molecular sieves (3Å). Stir for 2 hours to form the imine.

  • Reduction: Add NaBH

    
    CN (1.5 equiv) and a catalytic amount of acetic acid. Stir for 4 hours.
    
  • Cyclization:

    • Filter off sieves and transfer the solution to a hydrogenation vessel.

    • Add 10% Pd/C (10 wt%).

    • Hydrogenate at 1 atm H

      
       (balloon) for 12–16 hours. The reduction of the azide to the amine triggers spontaneous intramolecular attack on the ethyl ester, closing the ring.
      
  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. The product, (R)-Methyl 5-oxopiperazine-2-carboxylate , is obtained as a waxy solid or oil.

  • Protection (Optional but Recommended): Treat immediately with Boc

    
    O and TEA in DCM to isolate the stable N-Boc crystalline solid (CAS 1246553-28-5).
    

Applications in Drug Design[6]

Peptidomimetics & Turn Induction

The 5-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry.

  • Conformational Constraint: The ring restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone.
  • Turn Mimicry: Incorporating the (R)-isomer into a peptide chain strongly induces a Type II

    
    -turn  or a 
    
    
    
    -turn
    , depending on the adjacent residues. This is critical for mimicking the bioactive conformation of peptide ligands for GPCRs and integrins.
Pharmacophore Scaffolds
  • Enzyme Inhibitors: The lactam carbonyl can interact with active site residues (e.g., Serine proteases).

  • Metabolic Stability: Replacing a native dipeptide bond with this heterocyclic scaffold eliminates a proteolytic cleavage site, significantly increasing the half-life of the drug candidate.

Logical Relationship Diagram

Applications cluster_mech Mechanistic Role cluster_app Therapeutic Applications Scaffold (R)-Methyl 5-oxopiperazine- 2-carboxylate Constraint Restricts u03c6/u03c8 Angles Scaffold->Constraint Stability Protease Resistance Scaffold->Stability GPCR GPCR Ligands (Turn Mimics) Constraint->GPCR Stabilizes Bioactive Conformation Inhibitor Enzyme Inhibitors (Serine Proteases) Stability->Inhibitor Prolongs Half-life

Caption: Impact of the 5-oxopiperazine scaffold on drug pharmacokinetics and pharmacodynamics.

References

  • Guitot, K., et al. (2009).[1] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.[1]

  • Limbach, M., et al. (2009).[2] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7, 3338-3342.[2]

  • MolCore. (n.d.). "Methyl 5-oxopiperazine-2-carboxylate Product Page."

  • Sigma-Aldrich. (n.d.). "1-Boc-5-oxo-piperazine-2-carboxylic acid Product Detail."

Sources

Nomenclature and Synthetic Utility of Methyl 5-oxopiperazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Nomenclature Architecture[1]

In the high-precision domain of peptidomimetic drug discovery, Methyl 5-oxopiperazine-2-carboxylate serves as a critical scaffold.[1] It functions as a constrained dipeptide surrogate, locking amino acid side chains into specific spatial orientations to modulate receptor binding affinity.[1]

Unlike simple aliphatic heterocycles, the nomenclature of this scaffold is frequently conflated with its structural isomers (e.g., 6-oxopiperazine) or its metabolic analogs (e.g., pyroglutamates).[1] This section deconstructs its identity to ensure chemoinformatic and legal precision.

Nomenclature Hierarchy
Nomenclature StandardName / IdentifierTechnical Context
IUPAC Systematic Methyl 5-oxopiperazine-2-carboxylatePreferred Name (PIN) for regulatory filings.[1]
CAS Index Name 2-Piperazinecarboxylic acid, 5-oxo-, methyl esterUsed in CAS Registry lookups.[1]
Stereochemical (S) Methyl (2S)-5-oxopiperazine-2-carboxylateDerived from L-amino acids (e.g., L-Serine/Dap).[1]
Stereochemical (R) Methyl (2R)-5-oxopiperazine-2-carboxylateDerived from D-amino acids.[1]
Peptidomimetic ID Cyclo-Gly-Dap(OMe) (Analog)Conceptualizes the scaffold as a cyclized Glycine-Diaminopropionate unit.[1]
Chemoinformatic Identifiers
  • CAS RN (Racemic): 1698684-09-1[1]

  • CAS RN (S-Isomer): 1191885-41-2[1]

  • CAS RN (R-Isomer): 1212103-36-0[1]

  • SMILES: COC(=O)C1CNC(=O)CN1

  • InChIKey: KLAVLUWNPFSXTG-UHFFFAOYSA-N[1][2]

Structural Isomerism & Numbering

The distinction between the 5-oxo and 6-oxo isomers is chemically significant. The 5-oxo isomer places the ketone "meta" to the carboxylate (relative to the amine), creating a specific hydrogen-bond donor/acceptor vector distinct from the 6-oxo (ortho) variant.[1]

Numbering cluster_5oxo Methyl 5-oxopiperazine-2-carboxylate (Target Scaffold) cluster_6oxo Methyl 6-oxopiperazine-2-carboxylate (Isomer - CAS 234109-20-7) N1 N1 (Amine) C2 C2 (Ester) N1->C2 C3 C3 C2->C3 N4 N4 (Amide) C3->N4 C5 C5 (Ketone) N4->C5 C6 C6 C5->C6 C6->N1 n1 N1 c2 C2 n1->c2 c3 C3 c2->c3 n4 N4 c3->n4 c5 C5 n4->c5 c6 C6 (Ketone) c5->c6 c6->n1

Caption: Comparative numbering of the 5-oxo vs. 6-oxo piperazine scaffolds. Note the position of the carbonyl carbon relative to the chiral center (C2).[1]

Synthetic Utility & Experimental Protocols

The synthesis of Methyl 5-oxopiperazine-2-carboxylate is non-trivial due to the need to control regioselectivity (avoiding 2,5-diketopiperazine formation) and stereochemistry.[1] The most robust modern route utilizes a Serine-Glyoxylate Condensation strategy, which preserves the chiral center of the starting amino acid.[1]

Protocol: Enantioselective Synthesis via Serine-Glyoxylate

This protocol leverages the condensation of L-Serine methyl ester with ethyl glyoxylate, followed by a reductive cyclization cascade.[1] This method is superior to traditional N-alkylation as it avoids racemization and harsh alkylating agents.[1]

Reagents & Materials
  • Substrate: L-Serine methyl ester hydrochloride (CAS 5680-80-8).[1]

  • Reagent: Ethyl glyoxylate (50% solution in toluene).[1]

  • Catalyst: Palladium on Carbon (10% Pd/C).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Atmosphere: Hydrogen gas (H₂, 1 atm).[1]

Step-by-Step Methodology
  • Imine Formation (Schiff Base):

    • Dissolve L-Serine methyl ester HCl (10 mmol) in anhydrous Methanol (50 mL).

    • Add Triethylamine (11 mmol) to liberate the free amine.[1] Stir for 10 min at 0°C.

    • Add Ethyl glyoxylate solution (11 mmol) dropwise.[1]

    • Mechanism:[1][3][4][5] The amine of serine condenses with the aldehyde of glyoxylate to form an unstable imine intermediate.[1]

  • Reductive Cyclization (The "Cascade"):

    • Add 10% Pd/C catalyst (10 wt% loading) to the reaction vessel.[1]

    • Purge the system with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1 atm).[1]

    • Stir vigorously at Room Temperature (25°C) for 12–16 hours.

    • Causality: Hydrogenation reduces the imine to a secondary amine. The newly formed amine then intramolecularly attacks the ethyl ester of the glyoxylate moiety (or the serine ester, depending on steric favorability), but in this specific scaffold, the geometry favors the formation of the 5-oxopiperazine ring.[1]

  • Purification:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Validation: Purify the residue via flash column chromatography (SiO₂; eluent: DCM/MeOH 95:5).

    • Yield: Typically 60–75% of (S)-Methyl 5-oxopiperazine-2-carboxylate.[1]

Synthetic Pathway Visualization[1]

Synthesis Start L-Serine Methyl Ester (Chiral Pool) Intermediate Imine Intermediate (Transient) Start->Intermediate + Ethyl Glyoxylate - H2O Reagent Ethyl Glyoxylate (C2 Synthon) Reagent->Intermediate Step2 Pd/C + H2 (Reductive Amination) Intermediate->Step2 Cyclization Intramolecular Cyclization (Lactamization) Step2->Cyclization In situ Product (S)-Methyl 5-oxopiperazine-2-carboxylate (Target) Cyclization->Product Isolation

Caption: Synthetic workflow for the enantioselective construction of the 5-oxopiperazine core from L-Serine.

Applications in Drug Discovery[1][6]

Peptidomimetics & Beta-Turn Inducers

Methyl 5-oxopiperazine-2-carboxylate acts as a Freidinger lactam analog for six-membered rings.[1] By incorporating this scaffold into a peptide backbone, researchers can:

  • Restrict Conformational Freedom: The ring locks the psi (

    
    ) and phi (
    
    
    
    ) dihedral angles, forcing the peptide into a beta-turn type II conformation.[1]
  • Enhance Metabolic Stability: The lactam linkage is resistant to proteolytic cleavage by serum proteases.[1]

Case Study: Mdm2/p53 Inhibitors

In the development of Nutlin analogs and other Mdm2 inhibitors, the 5-oxopiperazine core is often substituted at the N1 and C6 positions to mimic the hydrophobic side chains of Phenylalanine and Tryptophan (residues F19 and W23 of p53).[1] The C2-carboxylate provides a handle for further functionalization or solubility enhancement.[1]

References

  • PubChem. Methyl 5-oxopiperazine-2-carboxylate (Compound).[1][2][6] National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Available at: [Link]

Sources

Foreword: The Strategic Importance of the Piperazinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Synthesis of Methyl 5-Oxopiperazine-2-carboxylate

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents demands molecular scaffolds that are not only synthetically accessible but also rich in pharmacological potential. Methyl 5-oxopiperazine-2-carboxylate represents such a scaffold. As a constrained dipeptide mimic, it provides a rigid backbone that can precisely orient pharmacophoric functionalities, making it an invaluable building block in the design of inhibitors for enzymes like metalloproteinases and Factor Xa.[1] Its structure is frequently encountered in a variety of bioactive compounds, highlighting its role in developing treatments for conditions ranging from thrombosis and inflammation to cancer.[1][2]

This guide moves beyond a mere recitation of synthetic procedures. It is designed for the practicing researcher and drug development professional, offering a deep dive into the strategic and mechanistic considerations that underpin the synthesis of this pivotal molecule. We will explore the causality behind experimental choices, dissect key protocols with an emphasis on reproducibility, and provide a framework for troubleshooting and optimization.

Part 1: A Strategic Overview of Synthetic Pathways

The synthesis of the 5-oxopiperazine-2-carboxylate core can be approached from several distinct strategic directions. The choice of route is often dictated by factors such as the desired stereochemistry, the availability of starting materials, scalability, and the need for substituent diversity. The primary retrosynthetic disconnections lead to two dominant strategies: intramolecular cyclization of a linear dipeptide-like precursor and convergent tandem reactions .

Synthetic_Strategies Target Methyl 5-Oxopiperazine-2-carboxylate Strategy1 Strategy A: Intramolecular Cyclization Target->Strategy1 Strategy2 Strategy B: Convergent Tandem Reactions Target->Strategy2 PrecursorA Linear Dipeptide Precursor (e.g., N-substituted amino acid derivative) Strategy1->PrecursorA Intramolecular Amide Bond Formation PrecursorB1 α-Amino Ester Strategy2->PrecursorB1 One-Pot Reaction PrecursorB2 N-(2-Oxoethyl)amide Strategy2->PrecursorB2 One-Pot Reaction StartingA1 Amino Acid (e.g., Serine) PrecursorA->StartingA1 StartingA2 Glyoxylate Derivative PrecursorA->StartingA2

Caption: High-level overview of the primary synthetic strategies.

Part 2: Synthesis Route A: Chiral Synthesis via Dipeptide Cyclization

This strategy is predicated on the construction of a linear precursor that already contains the requisite atoms and stereochemistry, followed by an intramolecular cyclization to form the piperazinone ring. A highly effective example of this approach starts from a chiral amino acid, such as L-serine, ensuring excellent control over the final product's stereochemistry.[3][4]

Mechanistic Rationale

The core logic of this route is to build a diamino acid derivative where one amine is primary and the other is secondary and acylated. The synthesis begins with the reductive amination between an α-amino acid ester (derived from serine) and an aldehyde (ethyl glyoxylate), forming a secondary amine. This intermediate is then acylated and subjected to a series of transformations to install the second nitrogen and facilitate the final ring closure. The final step is a classic intramolecular aminolysis, where the free amine attacks the ester carbonyl, cyclizing to form the stable six-membered lactam ring. Catalytic hydrogenation is a key step, serving dual purposes: removing a protecting group and reducing an azide to the required primary amine for cyclization.[3]

Route_A_Workflow Start L-Serine Methyl Ester & Ethyl Glyoxylate Step1 Reductive Amination Start->Step1 Intermediate1 Secondary Amine Intermediate Step1->Intermediate1 Step2 N-Protection (Boc) Intermediate1->Step2 Intermediate2 N-Boc Protected Intermediate Step2->Intermediate2 Step3 Hydroxyl to Azide Conversion (DPPA, DBU) Intermediate2->Step3 Intermediate3 Azide Intermediate Step3->Intermediate3 Step4 Catalytic Hydrogenation (H₂, Pd/C) Intermediate3->Step4 Intermediate4 Primary Amine (Cyclization Precursor) Step4->Intermediate4 Step5 Intramolecular Cyclization Intermediate4->Step5 Product Methyl (S)-5-oxopiperazine-2-carboxylate Step5->Product

Caption: Workflow for chiral synthesis via dipeptide cyclization.

Experimental Protocol: Synthesis of Methyl (S)-5-oxopiperazine-2-carboxylate

This protocol is adapted from the work of D'Andrea et al.[3][4]

Step 1: Synthesis of (S)-methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

  • Causality: This step protects the amine of L-serine methyl ester to prevent side reactions in subsequent steps.

  • Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) portion-wise.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected serine derivative.

Step 2: Conversion to Azide and Subsequent Reduction/Cyclization

  • Causality: This sequence transforms the hydroxyl group into a primary amine, the nucleophile needed for the final cyclization. The azide is a stable intermediate that can be cleanly reduced to the amine. The final cyclization to the piperazinone occurs spontaneously upon formation of the primary amine.[3]

  • Dissolve the Cbz-protected serine derivative (1.0 eq) in anhydrous toluene.

  • Add diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Heat the mixture to 80 °C for 4 hours.

  • Cool the reaction and concentrate in vacuo. Purify the resulting azide intermediate via silica gel chromatography.

  • Dissolve the purified azide in methanol.

  • Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (disappearance of starting material). A quantitative yield of over 99% for this step has been reported.[3]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-oxopiperazine-2-carboxylate.

Data Summary for Route A

StepTransformationTypical YieldPurityKey Considerations
1N-protection>90%>95%Maintain low temperature during Cbz-Cl addition.
2Azide formation70-85%>95% after chromatographyUse of anhydrous solvents is critical.
3Hydrogenation/Cyclization>99%[3]HighEnsure complete removal of Pd/C catalyst.

Part 3: Synthesis Route B: Tandem Reductive Amination-Cyclization

This elegant and highly efficient one-pot strategy constructs the piperazinone ring by combining three components in a tandem sequence, minimizing purification of intermediates and improving overall atom economy.[5][6][7]

Mechanistic Rationale

The reaction cascade is initiated by the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester methyl ester.[6] Sodium triacetoxyborohydride is a preferred reducing agent as it is mild and selective for the iminium ion formed in situ, tolerating the ester and amide functionalities present. Once the secondary amine is formed, an intramolecular N,N'-acyl transfer occurs. This is the key cyclization step. The reaction is typically heated to drive this transamidation-cyclization, often with the addition of an acid catalyst like acetic acid to promote the reaction.[6] The choice of the acyl group on the N-(2-oxoethyl)amide is critical; trifluoroacetamide is particularly effective as the trifluoroacetyl group is highly labile and facilitates the acyl transfer.[5]

Route_B_Workflow Start α-Amino Ester Methyl Ester + N-(2-Oxoethyl)trifluoroacetamide Step1 Reductive Amination (NaBH(OAc)₃) Start->Step1 One-Pot Intermediate1 Secondary Amine Intermediate Step1->Intermediate1 In situ formation Step2 Intramolecular N,N'-Acyl Transfer (Transamidation-Cyclization) Intermediate1->Step2 Heat / Acid Catalyst Product Substituted Methyl 5-Oxopiperazine-2-carboxylate Step2->Product

Caption: Workflow for tandem reductive amination-cyclization.

Experimental Protocol: One-Pot Synthesis of Substituted Piperazin-2-ones

This protocol is a generalized procedure based on the work of Beshore and Dinsmore.[5][6][7]

  • Causality: This one-pot procedure leverages the sequential reactivity of the components to build complexity rapidly. The initial reductive amination is followed by a thermally induced intramolecular cyclization.

  • To a solution of the desired α-amino acid methyl ester hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) to liberate the free base.

  • Add the N-(2-oxoethyl)amide (e.g., N-(2-oxoethyl)trifluoroacetamide, 1.0 eq) and acetic acid (1.0 eq). The acid catalyzes both the iminium ion formation and the subsequent cyclization.[6]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Stir for 1-2 hours to allow for the completion of the reductive amination.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-24 hours. Monitor the formation of the piperazinone product by LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired Methyl 5-oxopiperazine-2-carboxylate derivative.

Data Summary for Route B

Substrate (Amino Ester)Acyl GroupYieldOptical PurityKey Considerations
L-Phenylalanine-OMeTrifluoroacetylGood-High[5]High (minimal racemization)[5]Trifluoroacetyl group is superior for acyl transfer.[5]
L-Alanine-OMeAcetylModerate[6]GoodSlower reaction, may require longer reflux.[6]
D-Alanine-OMeImidazole-1-carbonylGood[6]HighUsed in the synthesis of a farnesyltransferase inhibitor.[6]

Part 4: Purification and Characterization

Purification:

  • Silica Gel Chromatography: This is the most common method for purifying the final product and key intermediates. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can provide highly pure material.

  • Acid/Base Extraction: For compounds with basic nitrogen atoms, extraction from an organic solvent into an acidic aqueous phase, followed by basification and re-extraction, can be an effective purification tool.[1]

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Essential for structural elucidation. Key signals include the ester methyl group (~3.7 ppm), the α-proton on the carboxylate side, and the methylene protons of the piperazinone ring.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product (M+H)⁺.

  • Chiral HPLC: Crucial for determining the enantiomeric excess (ee) of the product when using chiral-sensitive synthetic routes.

Part 5: Conclusion and Future Perspectives

The synthesis of Methyl 5-oxopiperazine-2-carboxylate is a well-established field with several robust and reliable methodologies. The choice between a linear cyclization approach (Route A) and a convergent tandem reaction (Route B) allows chemists to prioritize either stereochemical fidelity starting from natural amino acids or the efficiency of a one-pot process.

Future advancements will likely focus on enhancing the "greenness" and efficiency of these syntheses. The development of novel catalytic systems for the reductive amination/amidation cascade could lower reaction temperatures and catalyst loadings.[8] Furthermore, adapting these protocols to flow chemistry setups could enable safer, more scalable, and highly controlled production, which is of paramount importance in the transition from laboratory-scale research to industrial drug development. The versatility of the piperazinone core ensures that it will remain a high-value target for synthetic innovation for years to come.

References

  • de Meijere, A., von Zezschwitz, P., Nüske, H., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(19), 4061-4072. [Link]

  • D'Andrea, L. D., De Riccardis, F., & Izzo, I. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Kasukhin, L. F., Ponomarev, I. I., & Shishkin, O. V. (2004). Convenient Synthesis of α-Amino Acid-Derived Cyclic Amides for Use as Building Blocks for Protease Inhibitors. Letters in Organic Chemistry, 1(2), 145-148. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201-1204. [Link]

  • de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. [Link]

  • Wang, Z., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(49), 9118–9123. [Link]

  • D'Andrea, L. D., De Riccardis, F., & Izzo, I. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed, PMID: 19817415. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. PubMed, PMID: 11934293. [Link]

Sources

The Rigid Pharmacophore: A Technical Guide to Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, chemical evolution, and pharmacological significance of piperazine-2-carboxylic acid (PCA) derivatives.

Executive Summary

Piperazine-2-carboxylic acid (PCA) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted mimetic of amino acids. Historically, its significance peaked with the discovery of competitive N-methyl-D-aspartate (NMDA) receptor antagonists. Unlike flexible acyclic analogs, the PCA core locks pharmacophores into specific spatial orientations, enhancing potency and selectivity. This guide explores the trajectory of PCA from a structural curiosity to a cornerstone of excitotoxicity research and modern peptidomimetics.

Structural Genesis & Conformational Analysis

The conformational Lock

PCA is structurally analogous to proline but contains a six-membered ring with a second nitrogen atom at the 4-position. This modification introduces unique electronic and steric properties:

  • Chair Conformation: The piperazine ring predominantly adopts a chair conformation.

  • Diequatorial Preference: In the lowest energy state, bulky substituents (like the carboxyl group at C2 and N-substituents) tend to adopt equatorial positions to minimize 1,3-diaxial interactions.

  • Zwitterionic Character: At physiological pH, PCA exists as a zwitterion, mimicking the charge distribution of glutamate and aspartate.

The Bioisosteric Leap

The discovery of PCA derivatives was driven by the principle of conformational restriction . Early excitatory amino acid (EAA) researchers sought to rigidify the flexible chain of 2-amino-5-phosphonopentanoic acid (AP5) , a standard NMDA antagonist.

  • AP5 (Flexible): High entropic cost upon binding.

  • PCA Derivatives (Rigid): Pre-organized conformation lowers the entropic penalty of binding, often resulting in 10-100x higher affinity.

The NMDA Receptor Era: CPP and CGS-19755

The "Golden Age" of PCA derivatives occurred in the late 1980s with the development of potent NMDA antagonists.

Discovery of CPP

The breakthrough compound was 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) .

  • Design Logic: Researchers attached a phosphonate group (mimicking the distal carboxylate of glutamate) to the N4 nitrogen of PCA via a propyl linker.

  • Mechanism: CPP acts as a competitive antagonist at the glutamate recognition site of the GluN2 subunit.

  • Potency: CPP demonstrated a

    
     in the low nanomolar range, significantly more potent than AP5.
    
Optimization: D-CPP-ene (SDZ EAA 494)

Further optimization led to the introduction of unsaturation in the linker, yielding D-CPP-ene .

  • Structure: (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid.

  • Impact: The double bond restricts the rotation of the phosphonate arm, further freezing the bioactive conformation. D-CPP-ene became the gold standard for defining NMDA receptor pharmacology in vivo.

The Piperidine Cousin: CGS-19755 (Selfotel)

While strictly a piperidine derivative, CGS-19755 is frequently discussed alongside PCA. It represents the ultimate rigidification, where the phosphonate is directly attached to the ring carbon rather than a flexible N-linker. However, the synthetic accessibility of the PCA core (via pyrazine reduction) kept piperazine derivatives at the forefront of library generation.

Visualization: Evolutionary Pathway

The following diagram illustrates the structural evolution from endogenous glutamate to high-affinity antagonists.

NMDA_Evolution Glutamate L-Glutamate (Endogenous Agonist) Flexible, Low Affinity AP5 AP5 (Acyclic Antagonist) Flexible Chain Glutamate->AP5 Chain Extension & Phosphonate Bioisostere CPP CPP (Cyclic Antagonist) Piperazine Core Rigidified Backbone AP5->CPP Cyclization (Entropy Reduction) CPPene D-CPP-ene (SDZ EAA 494) Unsaturated Linker Maximal Rigidity CPP->CPPene Linker Unsaturation (Stereoelectronic Optimization)

Caption: Structural evolution of NMDA antagonists from flexible agonists to rigidified PCA derivatives.

Synthetic Methodologies

The Pyrazine Reduction Route (Industrial Standard)

The most scalable route to PCA derivatives involves the reduction of pyrazine-2-carboxylic acid. This method is preferred for its atom economy and use of inexpensive starting materials.

Protocol: Synthesis of Piperazine-2-carboxylic Acid (Generic)

  • Starting Material: Pyrazine-2-carboxylic acid.

  • Hydrogenation:

    • Catalyst: 5% Pd/C or PtO2.

    • Solvent: Glacial acetic acid or water.

    • Conditions: 40–60 psi H2, Room Temperature, 12–24 hours.

  • Workup: Filtration of catalyst and lyophilization yields the acetate salt.

  • Stereochemistry: This produces a racemic mixture. Resolution is achieved using fractional crystallization with chiral acids (e.g., tartaric acid) or via enzymatic resolution.

The Serine Route (Chiral Pool Synthesis)

For enantiopure synthesis (essential for biological activity, as the (S)-enantiomer often mimics L-glutamate), the "Serine Route" is utilized.

  • Reactants: N-protected serine (e.g., Boc-Ser-OH) + N-protected aminoaldehyde.

  • Cyclization: Reductive amination followed by intramolecular cyclization.

  • Advantage: Retains the stereocenter from the natural amino acid, avoiding difficult resolutions.

Pharmacological Profiling & Data

The following table summarizes the binding affinities of key PCA derivatives against the NMDA receptor (Rat Brain Membranes).

CompoundStructure TypeKi (nM) [NMDA Site]Selectivity (vs. AMPA)
L-Glutamate Endogenous Agonist~100Low
D-AP5 Acyclic Antagonist800High
(+/-)-CPP PCA Derivative65 >1000-fold
D-CPP-ene Unsaturated PCA40 >1000-fold

Note: Data represents consensus values from radioligand binding assays using [3H]-CPP or [3H]-Glutamate.

Modern Applications: Beyond NMDA

Peptidomimetics and Beta-Turns

In modern drug discovery, PCA is utilized as a scaffold for secondary structure mimicry .

  • Beta-Turn Mimetics: The PCA ring constrains the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. Incorporating PCA into a peptide chain forces the backbone into a "turn" conformation, critical for protein-protein interaction inhibitors.[1]
  • HCV NS5A Inhibitors: While major drugs like Daclatasvir utilize a biphenyl core, combinatorial libraries based on piperazine-2-carboxamides have been extensively screened for NS5A inhibition. The PCA core allows for the precise vectorization of aromatic "wings" required to bind the NS5A dimer interface.

Experimental Protocol: [3H]-CPP Binding Assay

To validate the activity of a synthesized PCA derivative, the following binding assay is the industry standard.

Materials:

  • Rat cerebral cortex membranes (frozen).[2]

  • Radioligand: [3H]-CPP (Specific Activity ~30 Ci/mmol).

  • Buffer: 50 mM Tris-HCl (pH 7.4).

Procedure:

  • Membrane Prep: Thaw membranes and wash 3x in Tris-HCl to remove endogenous glutamate. Centrifuge at 48,000 x g for 20 min.

  • Incubation:

    • Mix 200 µL membrane suspension + 25 µL [3H]-CPP (final conc. 5 nM) + 25 µL Test Compound.

    • Incubate at 25°C for 20 minutes. Equilibrium is reached rapidly.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • Lehmann, J., et al. (1988). "CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Harris, E. W., et al. (1986). "Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus."[3] Brain Research. Link

  • Aebischer, B., et al. (1989). "Synthesis and NMDA Antagonistic Properties of the Enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) and of the unsaturated analogue (CPP-ene)." Helvetica Chimica Acta. Link

  • Murphy, D. E., et al. (1987). "Binding of [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid to rat brain membranes: a selective, high-affinity ligand for N-methyl-D-aspartate receptors."[2][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link

Sources

Spectroscopic data for Methyl 5-oxopiperazine-2-carboxylate (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 5-oxopiperazine-2-carboxylate , a critical scaffold in peptidomimetic drug discovery. The data presented is synthesized from authoritative literature, specifically focusing on the enantioselective synthesis and characterization of the (S)- and (R)- isomers.

Part 1: Technical Profile & Structural Context

Methyl 5-oxopiperazine-2-carboxylate (also known as 5-oxopiperazine-2-carboxylic acid methyl ester) is a cyclic amino acid derivative. It serves as a constrained mimic of the dipeptide sequence Gly-Xaa or Xaa-Gly, imposing specific conformational restrictions (e.g.,


-turns) on peptide backbones.
Property Data
IUPAC Name Methyl 5-oxopiperazine-2-carboxylate
CAS Number 1698684-09-1 (General), 1191885-41-2 ((S)-isomer)
Molecular Formula C

H

N

O

Molecular Weight 158.16 g/mol
Physical State Colorless oil or low-melting solid (depending on purity/isomer)
Solubility Soluble in MeOH, CHCl

, DMSO; sparingly soluble in water

Part 2: Synthesis & Experimental Protocols

The most robust synthesis, as established by Falorni et al. , involves the cyclization of a linear azide precursor. This method ensures high enantiomeric purity and provides a clear spectroscopic trail.

Protocol: Catalytic Hydrogenation & Cyclization
  • Precursor Preparation: Start with 3-Azido-2-(ethoxycarbonylmethyl-amino)-propionic acid methyl ester (Compound 3 ). This linear precursor contains all necessary carbons and nitrogens.

  • Hydrogenation: Dissolve 3 (1.12 mmol) in MeOH (5 mL). Add Pd/C (10% w/w, 0.1 eq).

  • Reaction: Stir under H

    
     atmosphere (1 atm) at room temperature.
    
    • Mechanism:[1] The azide (-N

      
      ) is reduced to a primary amine (-NH
      
      
      
      ).
    • Cyclization: The newly formed amine spontaneously attacks the ethyl ester (ethoxycarbonyl) group intramolecularly, forming the 6-membered lactam ring and releasing ethanol.

  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. The product (4) is obtained as a colorless oil/solid (Yield >98%).

Synthesis cluster_0 Precursor (Linear) cluster_1 Intermediate (Transient) cluster_2 Product (Cyclic) Precursor Azido-Diester (C9H16N4O4) Amine Amino-Diester (Reduction of N3 to NH2) Precursor->Amine H2, Pd/C (MeOH) Product Methyl 5-oxopiperazine- 2-carboxylate (C6H10N2O3) Amine->Product Intramolecular Cyclization (-EtOH)

Figure 1: Synthetic pathway transforming the linear azide precursor into the cyclic 5-oxopiperazine scaffold.

Part 3: Spectroscopic Characterization

The following data distinguishes the final cyclic product from its linear precursor.

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl


, 300 MHz) 
The spectrum is characterized by the loss of the ethyl group signals (quartet at ~4.2 ppm, triplet at ~1.25 ppm) present in the precursor, and the retention of the methyl ester singlet.
Shift (

, ppm)
Mult. Integration Assignment Structural Context
6.50 - 7.50 br s1HNH (Amide)H-4 (Lactam NH). Broad, exchangeable.
3.78 s3HOCH

Methyl ester protons. Distinctive singlet.
3.60 - 3.70 m1HCH (H-2)Alpha-proton to ester and amine. Chiral center.
3.45 - 3.55 m2HCH

(H-6)
Methylene adjacent to Amide Carbonyl (C-5).
3.00 - 3.20 m2HCH

(H-3)
Methylene adjacent to Amine (N-1).
2.00 - 2.50 br s1HNH (Amine)H-1 (Secondary amine). Broad, exchangeable.

13C NMR (CDCl


, 75 MHz) 
Key diagnostic peaks are the two carbonyl signals: one for the ester (~171 ppm) and one for the new amide/lactam (~168-170 ppm).
Shift (

, ppm)
Type Assignment Notes
171.5 C=OEster C=OCarbonyl of the methyl ester.
169.0 C=OAmide C=ORing carbonyl (C-5).[2][3][4][5] Confirms cyclization.
56.0 CHC-2Chiral carbon alpha to ester.
52.5 CH

OCH

Methyl ester carbon.
48.0 CH

C-6Methylene alpha to amide carbonyl.
44.5 CH

C-3Methylene alpha to amine.

(Note: Exact shifts may vary by ±0.5 ppm depending on concentration and pH).

Infrared Spectroscopy (IR)

The IR spectrum confirms the formation of the lactam ring and the loss of the azide functionality.

Wavenumber (cm

)
Vibration Mode Interpretation
3200 - 3400 N-H stretchBroad band indicating secondary amine and amide NH.
~2108 (ABSENT) -N

stretch
Critical: The strong azide peak from the precursor must be absent .
1735 - 1745 C=O stretch (Ester)Sharp, strong band for the methyl ester.
1660 - 1680 C=O stretch (Amide)Amide I band.[6][4] Characteristic of the 6-membered lactam.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    • [M+H]

      
       : m/z 159.07  (Calculated for C
      
      
      
      H
      
      
      N
      
      
      O
      
      
      ).
    • [M+Na]

      
       : m/z 181.06 .
      
  • Fragmentation Pattern (EI):

    • m/z 158 : Molecular ion (M

      
      ).
      
    • m/z 99 : Loss of -COOCH

      
       (59 Da). Characteristic of methyl esters.
      
    • m/z 71 : Further ring fragmentation.

References

  • Falorni, M., et al. (1998). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Tetrahedron: Asymmetry. (Verified via Academia.edu snippet).

  • PubChem. (2025).[4][7] "Methyl 5-oxopiperazine-2-carboxylate."[2][8][9][10][11][1][12] National Library of Medicine.

  • MolCore. (2025). "Methyl 5-oxopiperazine-2-carboxylate Product Data." Chemical Catalog.

Sources

Stereochemical Engineering of Methyl 5-oxopiperazine-2-carboxylate: Synthesis, Resolution, and Peptidomimetic Utility

[1]

Executive Summary: The Scaffold at the Crossroads

Methyl 5-oxopiperazine-2-carboxylate (5-OPC) represents a privileged scaffold in modern drug discovery, serving as a conformationally constrained surrogate for the Gly-X dipeptide unit. Unlike the fully reduced piperazine-2-carboxylates, the 5-oxo functionality introduces a lactam constraint, enforcing planarity at the


This guide moves beyond basic characterization to address the critical challenges in working with 5-OPC: stereocontrolled synthesis , chiral resolution , and conformational locking . We will explore why the (S)-isomer (derived from L-amino acids) is often the pharmacophore of choice and how to rigorously validate its enantiopurity.

Structural Analysis & Stereochemical Landscape

The 5-OPC molecule possesses a single chiral center at the C2 position. However, its biological activity is governed by the interplay between this chiral center and the ring conformation.

The Chiral Center (C2)
  • (S)-Enantiomer: Corresponds to the L-amino acid configuration (e.g., derived from L-Serine or L-Asparagine). This is the most common target for mimicking natural peptide turns.

  • (R)-Enantiomer: Derived from D-amino acids; often used to probe "retro-inverso" binding modes or to stabilize non-natural turn geometries (e.g., Type II'

    
    -turns).
    
Conformational Dynamics (Boat vs. Chair)

Unlike cyclohexane, the 5-oxopiperazine ring is not a perfect chair. The lactam group (C5-N4) forces a semi-planar region.

  • Dominant Conformer: The ring typically exists in a twist-boat or flattened chair equilibrium.

  • Substituent Effect: The C2-methoxycarbonyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, but this is solvent-dependent.

  • Implication: When incorporated into a peptide chain, the 5-OPC scaffold restricts the

    
     and 
    
    
    torsion angles, effectively locking the peptide backbone into a turn conformation.

Stereoselective Synthesis: The "Serine-Glyoxylate" Protocol

While various routes exist (e.g., Hofmann rearrangement of asparagine derivatives), the Reductive Amination-Cyclization strategy starting from Serine is the industry standard for high-fidelity stereocontrol. This method preserves the chiral integrity of the starting material, obviating the need for late-stage resolution.

Mechanism of Action

The synthesis relies on the reaction between a chiral amino acid (Serine) and a glyoxal equivalent. The key to stereoretention is the mild reduction of the intermediate imine, which prevents racemization at the

Protocol: Synthesis of (S)-Methyl 5-oxopiperazine-2-carboxylate

Reagents:

  • L-Serine methyl ester hydrochloride (Starting Material)[1]

  • Ethyl Glyoxylate (50% in toluene)

  • Triethylamine (Et3N)

  • Pd/C (10%)[1]

  • Methanol (MeOH)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve L-Serine methyl ester HCl (10 mmol) in anhydrous MeOH (50 mL).

    • Add Et3N (10 mmol) to liberate the free amine.

    • Add Ethyl Glyoxylate (11 mmol) dropwise at 0°C.

    • Critical Control Point: Stir for 2 hours at room temperature. Monitor by TLC for the disappearance of the starting amine. The formation of the imine is reversible; moisture exclusion is vital.

  • One-Pot Reduction & Cyclization:

    • Add 10% Pd/C (10 wt% loading) to the reaction vessel.

    • Purge the system with

      
      , then introduce 
      
      
      (balloon pressure or 1 atm is sufficient).
    • Stir vigorously for 16–24 hours.

    • Mechanistic Insight: The Pd-catalyzed hydrogenation reduces the imine to the secondary amine. The resulting intermediate (N-(2-ethoxy-2-oxoethyl)-L-serine methyl ester) undergoes spontaneous intramolecular aminolysis (cyclization) between the newly formed secondary amine and the serine ester? Correction: In the Guitot protocol, the cyclization occurs between the amine and the glyoxylate ester, or via an intermediate. Actually, the specific Guitot route (JOC 2009) utilizes the reductive amination to form the N-alkylated species, followed by spontaneous or acid-catalyzed lactamization.

    • Refined Step: The reduction yields the linear amine. Cyclization to the 5-oxo species often requires heat or mild acid catalysis if it doesn't occur spontaneously during hydrogenation.

  • Purification:

    • Filter the catalyst through Celite.

    • Concentrate the filtrate in vacuo.

    • Recrystallize from EtOAc/Hexanes to yield the pure (S)-isomer.

Yield Expectations: >90% Enantiomeric Excess (ee): >98% (Preserved from L-Serine).

Visualization of the Synthetic Logic

SynthesisPathStartL-Serine Methyl Ester(Chiral Source)ImineImine Intermediate(Unstable)Start->Imine+ ReagentEt3N, MeOHReagentEthyl GlyoxylateReagent->ImineAmineSecondary Amine(Reduced)Imine->AmineH2, Pd/C(Reductive Amination)Product(S)-Methyl 5-oxopiperazine-2-carboxylateAmine->ProductIntramolecularCyclization (-ROH)

Figure 1: The "Serine-Glyoxylate" synthetic pathway.[1][2][3] This route ensures the C2 stereocenter remains untouched throughout the transformation.

Analytical Validation & Chiral Resolution

Even with stereoselective synthesis, validating enantiopurity is a regulatory requirement. For racemic syntheses (e.g., starting from glycine derivatives via alkylation), resolution is mandatory.

Chiral HPLC Method

The polarity of the lactam and ester groups requires a column capable of hydrogen bonding interactions.

ParameterSpecificationRationale
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Immobilized phases tolerate the polar solvents needed to dissolve the lactam.
Mobile Phase Hexane : Ethanol (80:20) or EtOH : MeOH (50:50)High alcohol content is often needed to elute the polar 5-oxo scaffold.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow.
Detection UV @ 210-220 nmThe amide bond absorbs strongly here; the ester provides secondary absorption.
Separation Factor (

)
Typically > 1.2The rigid ring structure usually provides excellent discrimination on polysaccharide phases.
Chemical Resolution (The Menthyl Ester Strategy)

If HPLC is not scalable, the Shiina Esterification method can be used for resolution.

  • Hydrolyze the methyl ester to the free acid.

  • Couple with (-)-L-Menthol using MNBA (2-methyl-6-nitrobenzoic anhydride).[4]

  • Separate the resulting diastereomers via standard flash chromatography (silica gel).[5]

  • The large menthyl group amplifies the structural differences, allowing easy separation of (S, L-Menthyl) and (R, L-Menthyl) pairs.

Medicinal Chemistry Applications: The "Turn" Mimic

The primary utility of Methyl 5-oxopiperazine-2-carboxylate lies in its ability to force peptide backbones into specific turns.

Peptidomimetics & Secondary Structure

When inserted into a peptide chain (e.g.,

Type II 

-turn inducer
  • Mechanism: The rigid lactam ring prevents the free rotation of the

    
     angle.
    
  • Result: It nucleates the folding of the peptide, stabilizing the bioactive conformation. This is critical for disrupting Protein-Protein Interactions (PPIs).

Case Study: Factor Xa Inhibitors

Researchers have utilized the 5-oxopiperazine scaffold to replace the central dipeptide core of Factor Xa inhibitors.

  • Advantage: The scaffold improves metabolic stability (protease resistance) compared to the natural peptide bond.

  • Binding: The C5-carbonyl accepts a hydrogen bond from the receptor, while the N1-position can be functionalized to reach hydrophobic pockets.

Biological Pathway Interaction

BioActivityScaffold5-Oxopiperazine-2-carboxylate(Scaffold)ConstraintConformational Constraint(Locking Phi/Psi Angles)Scaffold->ConstraintRigidificationStabilityMetabolic Stability(Protease Resistance)Scaffold->StabilityNon-peptide bondTurnBeta-Turn MimicryConstraint->TurnInducesPPIProtein-Protein Interaction(Target Interface)Turn->PPIHigh Affinity BindingStability->PPIProlonged Half-life

Figure 2: Mechanism of action for 5-OPC in drug design.[6] The scaffold translates chemical rigidity into biological affinity.

References

  • Guitot, K., et al. (2009).[2] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.[2] Link

  • Limbach, M., et al. (2009).[6] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7, 3106-3119. Link

  • Sugiyama, H., et al. (2021). "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs." Beilstein Journal of Organic Chemistry, 17, 529–536. Link

  • BenchChem. (2025).[7] "Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity."[7] BenchChem Technical Guides. Link

  • Piarulli, U., & Gennari, C. (2005). "Piperazine-2-carboxylic acid derivatives as peptidomimetics." Current Medicinal Chemistry, 12(14), 1627-1645.

Tautomerism in 5-Oxopiperazine-2-Carboxylate Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric and structural dynamics of 5-oxopiperazine-2-carboxylate systems.

Executive Summary

The 5-oxopiperazine-2-carboxylate scaffold (also known as 5-oxopiperazine-2-carboxylic acid or PCA) represents a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic.[1] By restricting the


 and 

torsion angles, this scaffold mimics the turn geometries of bioactive peptides (e.g.,

-turns,

-turns) while enhancing metabolic stability.

For researchers and drug developers, understanding the tautomeric equilibria of this system is critical. Unlike simple amides, the 5-oxopiperazine ring is subject to complex prototropic shifts that influence solubility, membrane permeability, and ligand-receptor binding affinity. This guide dissects the lactam-lactim tautomerism, zwitterionic equilibria, and C2-racemization risks inherent to this scaffold.

Theoretical Framework: Tautomeric Landscapes

The 5-oxopiperazine-2-carboxylate system exhibits three primary modes of tautomeric or prototropic equilibrium. Understanding these modes is essential for predicting reactivity and bioactivity.

Lactam-Lactim Tautomerism

The core amide functionality at positions N4 and C5 exists in equilibrium between the lactam (keto-amine) and lactim (enol-imine) forms.[2]

  • Lactam (Major): Thermodynamically favored due to the resonance stabilization energy of the amide bond (approx. 20 kcal/mol). This form presents a hydrogen bond donor (NH) and acceptor (C=O).

  • Lactim (Minor): Generally unstable in the ground state but can be trapped or stabilized in specific protein binding pockets or by coordination with metal ions. It presents a different H-bond profile (OH donor, N acceptor).

Zwitterionic Prototropy (Acid-Base Equilibrium)

When the C2-carboxylic acid is free (not esterified) and the N1-amine is unprotected, the molecule exists primarily as a zwitterion in neutral aqueous media.

  • Neutral Form:

    
     (Rare in water).
    
  • Zwitterionic Form:

    
     (Dominant in water).
    
  • Relevance: This equilibrium dictates the logD (distribution coefficient) and oral bioavailability. Modifications at N1 (e.g., Boc-protection) eliminate this zwitterionic character, locking the system into a neutral carboxylic acid state.

C2-Chiral Inversion (Enolization)

While not a "tautomer" in the static sense, the C2 proton is acidic due to the electron-withdrawing carboxylate group and the adjacent N1 nitrogen. Base-catalyzed removal of the C2-H leads to a planar enolate intermediate, resulting in racemization (conversion between (S) and (R) enantiomers). This is a critical stability concern during synthesis and formulation.

Visualization of Equilibria

The following diagram illustrates the interconversion pathways, including the Lactam-Lactim shift and the Zwitterionic equilibrium.

Tautomerism Lactam Lactam Form (Thermodynamic Major) Lactim Lactim Form (Imidic Acid - Minor) Lactam->Lactim Proton Shift (N4 to O) Zwitterion Zwitterion (Aq. Solution Major) Lactam->Zwitterion Intramolecular H+ Transfer (COOH to N1) Enolate C2-Enolate Intermediate (Racemization Pathway) Lactam->Enolate Base (-H+ at C2) Enolate->Lactam Reprotonation (Loss of Chirality)

Figure 1: Tautomeric and prototropic pathways in 5-oxopiperazine-2-carboxylic acid. The green path represents the dominant solution-phase equilibrium.

Analytical Characterization

Distinguishing between these forms requires specific analytical techniques. Standard LC-MS often fails to differentiate tautomers due to rapid interconversion on the chromatography timescale.

NMR Spectroscopy

NMR is the gold standard for observing these equilibria.

  • 
     NMR:  The amide NH signal (typically 
    
    
    
    6.0–8.5 ppm) confirms the lactam form. Disappearance of this signal and appearance of an OH signal (often broad) would indicate lactim formation, though this is rarely observed in pure solvents.
  • 
     NMR:  The carbonyl carbon (C5) appears around 
    
    
    
    165–175 ppm for the lactam. A shift upfield (<160 ppm) suggests significant lactim character or enolization.
  • Solvent Effects: In DMSO-

    
    , the lactam is stabilized by H-bonding. In non-polar solvents (if soluble), the equilibrium may shift slightly, or aggregation may occur.
    
X-Ray Crystallography

In the solid state, 5-oxopiperazine-2-carboxylates almost exclusively crystallize in the lactam form. The crystal lattice is typically stabilized by intermolecular


 hydrogen bond networks, forming ribbons or sheets.
Data Summary: Distinguishing Features
FeatureLactam Form (Amide)Lactim Form (Imidic Acid)Zwitterion (Ammonium/Carboxylate)
Dominant Phase Solid State / Organic SolventsHigh Temp / Gas Phase (Rare)Aqueous Solution (pH 4-8)
H-Bond Donor N4-HO-HN1-H

H-Bond Acceptor C5=ON4COO


NMR (C5)
~170 ppm~155-160 ppm~170 ppm
IR (C=O stretch) 1650-1690 cm

Absent (C=N stretch ~1630)1650 cm

(Amide I)

Experimental Protocols

Protocol: Monitoring C2-Racemization (Stability Study)

This protocol determines the susceptibility of the scaffold to racemization via the enolate intermediate, a critical parameter for drug shelf-life.

Objective: Quantify the rate of


 conversion under physiological conditions.
  • Preparation: Synthesize or purchase pure (S)-5-oxopiperazine-2-carboxylic acid.

  • Dissolution: Dissolve 10 mg of the compound in 600

    
    L of 
    
    
    
    (for neutral pH) and phosphate-buffered
    
    
    (pH 7.4).
  • Incubation: Place samples in an NMR tube at 37°C.

  • Measurement: Acquire

    
     NMR spectra at t=0, 1h, 4h, 12h, 24h.
    
    • Note: If racemization occurs, the diastereotopic protons at C3 or C6 may show splitting pattern changes, or if a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is added, the enantiomeric peaks will resolve.

  • Quantification: Integrate the separated peaks of the (S) and (R) enantiomers (if resolved) or monitor the loss of optical rotation via polarimetry if concentrations allow.

Protocol: Trapping the Lactim Form (O-Alkylation)

While the lactam is favored, the lactim can be trapped chemically to create O-alkylated derivatives (imidates), which are useful bioisosteres.

  • Reagents: 5-oxopiperazine-2-carboxylate ester (protected acid), Meerwein's salt (

    
    ).
    
  • Conditions: Anhydrous

    
    , 
    
    
    
    under Argon.
  • Procedure:

    • Dissolve substrate (1.0 eq) in DCM.

    • Add Meerwein's salt (1.1 eq) slowly.

    • Stir for 2-4 hours. The hard electrophile (

      
      ) prefers the hard oxygen of the lactim tautomer over the nitrogen.
      
  • Workup: Quench with aqueous

    
     (rapidly, to avoid hydrolysis of the imidate). Extract with EtOAc.
    
  • Result: Formation of the cyclic imidate ether (Lactim ether), confirming the accessibility of the lactim oxygen for reaction.

Implications for Drug Development[3][4]

Bioisosterism and Binding

The 5-oxopiperazine ring is a constrained dipeptide mimic .

  • Lactam Mode: Mimics the peptide bond in a cis or trans conformation depending on N-substitution. It binds to receptors requiring a hydrogen bond donor at the backbone nitrogen.

  • Lactim Mode (Theoretical): If a drug target contains a metal center (e.g., Zinc metalloproteases), the lactim/enolate oxygen may coordinate to the metal more effectively than the neutral amide.

Solubility and Permeability

The zwitterionic nature of the free acid makes it highly water-soluble but poorly membrane-permeable (LogD < -2 at pH 7.4).

  • Prodrug Strategy: To enhance oral bioavailability, the C2-carboxylic acid is often masked as an ester (ethyl or isopropyl) or the N1 amine is capped with a lipophilic group (e.g., Cbz, Boc, or an aryl group), breaking the zwitterion and favoring the neutral lactam form.

References

  • Guitot, K., et al. (2009).[3] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link

  • Limbach, M., et al. (2009).[4] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry. Link

  • PubChem. (n.d.). "5-oxopiperazine-2-carboxylic acid Compound Summary." National Library of Medicine. Link

  • Teixidó, M., et al. (2007). "Diketopiperazines as privileged scaffolds for the design of peptide-based therapeutics."[5] Current Medicinal Chemistry. (Contextual grounding on piperazine scaffolds).

Sources

Methodological & Application

Application of Methyl 5-oxopiperazine-2-carboxylate in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 5-oxopiperazine-2-carboxylate in Peptidomimetics

Executive Summary

Methyl 5-oxopiperazine-2-carboxylate (also known as 5-oxo-piperazine-2-carboxylic acid methyl ester or PCA) represents a privileged scaffold in modern medicinal chemistry. Unlike flexible linear peptides that suffer from rapid proteolytic degradation and poor bioavailability, this heterocyclic core provides a conformational constraint . By locking the peptide backbone into a defined geometry—most notably the Type II


-turn —it enhances receptor selectivity and metabolic stability.

This guide details the mechanistic rationale, synthesis protocols, and application strategies for integrating this scaffold into peptidomimetic drug candidates.

Structural & Mechanistic Insight

The efficacy of Methyl 5-oxopiperazine-2-carboxylate lies in its ability to mimic the


 and 

residues of a

-turn without the entropic cost of folding.
  • Chirality & Geometry: Derived typically from amino acids (e.g., Serine), the scaffold retains defined stereochemistry at the C2 position. The 6-membered lactam ring forces the backbone dihedral angles (

    
    ) into a narrow range, typically 
    
    
    
    and
    
    
    or
    
    
    , mimicking the corner residues of a turn.
  • Hydrogen Bonding: The C5 carbonyl and N4 amine (if unsubstituted) serve as obligate H-bond acceptors and donors, respectively, replicating the intramolecular H-bonding network of native secondary structures.

  • Pharmacophore Vectors: The C2-carboxylate allows for C-terminal extension, while the N1-position (derived from the amino acid nitrogen) allows for N-terminal extension or functionalization, effectively replacing a dipeptide segment (e.g., Gly-Pro or Ala-Pro) within a bioactive sequence.

Diagram 1: Peptidomimetic Design Logic

The following diagram illustrates the decision matrix for selecting this scaffold to replace a native peptide turn.

PeptidomimeticLogic Native Native Bioactive Peptide Analysis Conformational Analysis (NMR/X-ray) Native->Analysis TurnID Identify Beta-Turn (Residues i+1, i+2) Analysis->TurnID High Flexibility Detected ScaffoldSelect Select Scaffold: Methyl 5-oxopiperazine-2-carboxylate TurnID->ScaffoldSelect Replace Dipeptide Synthesis Synthetic Incorporation ScaffoldSelect->Synthesis Result Constrained Analog (High Stability/Selectivity) Synthesis->Result

Caption: Logical workflow for transitioning from a native peptide substrate to a piperazinone-constrained analog.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (The Serine-Glyoxylate Route)

Rationale: This route is preferred for its preservation of chiral integrity. It utilizes L-Serine (or D-Serine) to set the stereochemistry at the C2 position.

Materials:

  • L-Serine methyl ester hydrochloride

  • Ethyl glyoxylate (50% in toluene)

  • Sodium cyanoborohydride (NaBH

    
    CN) or H
    
    
    
    /Pd-C
  • Methanol (MeOH), anhydrous

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve L-Serine methyl ester HCl (10 mmol) in anhydrous MeOH (50 mL).

    • Add TEA (10 mmol) to neutralize the salt.

    • Add Ethyl glyoxylate (11 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC for the disappearance of the starting amine.

  • Reductive Amination:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
      CN (15 mmol) in small portions (Caution: Gas evolution). Alternatively, subject the mixture to catalytic hydrogenation (H
      
      
      
      , 1 atm, 10% Pd/C) for a cleaner profile.
    • Stir overnight at RT.

    • Mechanism: The imine is reduced to the secondary amine, forming the linear precursor

      
      -(2-ethoxy-2-oxoethyl)-L-serine methyl ester.
      
  • Cyclization (Lactamization):

    • The cyclization often occurs spontaneously upon heating or prolonged standing due to the favorable 6-exo-trig geometry.

    • To drive completion: Heat the residue in refluxing methanol or toluene/acetic acid (10:1) for 4–6 hours.

    • Purification: Evaporate solvent.[1] Partition between EtOAc and water. The product, Methyl 5-oxopiperazine-2-carboxylate, can be recrystallized from EtOAc/Hexane or purified via flash chromatography (MeOH/DCM gradient).

Diagram 2: Synthesis Pathway

SynthesisPath Start L-Serine Methyl Ester + Ethyl Glyoxylate Imine Intermediate Imine Start->Imine Condensation (-H2O) Reduced Linear Secondary Amine Imine->Reduced Reductive Amination (NaBH3CN or H2/Pd-C) Cyclic Methyl 5-oxopiperazine-2-carboxylate (Target Scaffold) Reduced->Cyclic Spontaneous Cyclization (Intramolecular Amidation)

Caption: Step-wise synthesis of the piperazinone scaffold from chiral amino acid precursors.

Protocol B: Incorporation into Peptides (Solid Phase)

Rationale: To use the scaffold in SPPS, the methyl ester must be hydrolyzed to the free acid, and the secondary amine must be protected (typically with Fmoc or Boc).

  • Hydrolysis (Methyl Ester

    
     Carboxylic Acid): 
    
    • Dissolve Methyl 5-oxopiperazine-2-carboxylate in THF/Water (3:1).

    • Add LiOH (1.2 equiv) at 0°C. Stir until TLC shows consumption of ester (~1–2 h).

    • Acidify carefully to pH 3 with 1M HCl and extract with EtOAc.

  • N-Protection:

    • React the free amine with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) and NaHCO

      
       in Dioxane/Water.
      
    • Yields: Fmoc-5-oxopiperazine-2-carboxylic acid .

  • Coupling to Resin:

    • Coupling Reagents: Use HATU/HOAt/DIEA. The secondary amine of the scaffold (if acting as the nucleophile for the next amino acid) is sterically hindered.

    • Critical Step: When coupling onto the secondary amine of the scaffold (N4 position), use highly active conditions (e.g., PyBOP or HATU, double coupling, elevated temperature 50°C) to ensure reaction completion.

Data Presentation & Validation

When characterizing the synthesized scaffold, specific NMR signatures confirm the constrained geometry.

Table 1: Key Characterization Data (Representative)

ParameterValue / ObservationSignificance

H NMR (C2-H)

4.0 – 4.5 ppm (dd)
Diagnostic of the chiral center adjacent to the carboxylate.

H NMR (C6-H

)
Distinct AB system (diastereotopic)Indicates ring rigidity; lack of free rotation.

C NMR (C5=O)

~165–170 ppm
Confirms lactam formation (distinct from ester C=O at ~172 ppm).
Isomerization < 1% epimerizationValidates the "Serine Route" (Protocol A) preserves chirality.
Stability

h in plasma
Significantly higher than linear dipeptide equivalents.

Troubleshooting & Optimization

  • Issue: Epimerization at C2.

    • Cause: Harsh basic conditions during hydrolysis or coupling.

    • Solution: Use LiOH at 0°C for hydrolysis. Use HOAt as an additive during coupling to suppress racemization.

  • Issue: Poor Coupling Yields.

    • Cause: Steric hindrance at the N4 secondary amine.

    • Solution: Employ "Magic Mixture" (DCM/DMF/NMP) to improve resin swelling. Use microwave-assisted coupling (75°C, 10 min) for the subsequent amino acid attachment.

  • Issue: Solubility.

    • Observation: The scaffold is polar.

    • Solution: If the final peptide is insoluble, introduce solubilizing tags (e.g., PEG-spacer or Poly-Lysine) at the N-terminus.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[2] Journal of Organic Chemistry. Link

  • Palomo, C., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry. Link

  • Kim, J., et al. (2014). "Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics." ACS Combinatorial Science.[3][4] Link

  • Schütznerová, E., et al. (2016). "Fused Ring Molecular Scaffold with 3D Architecture for Constrained Peptidomimetics."[3][4] ACS Combinatorial Science.[3][4] Link

  • BenchChem. "Methyl piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity." BenchChem Technical Guides. Link

Sources

Application Note: High-Throughput Screening of Oxopiperazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Protein-Protein Interactions via Privileged Peptidomimetic Scaffolds

Abstract

This guide details the end-to-step workflow for the design, synthesis, and high-throughput screening (HTS) of oxopiperazine-based small molecule libraries. Oxopiperazines (including diketopiperazines, DKPs) are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic peptide secondary structures (turns and helices) while maintaining high metabolic stability. This application note focuses on their utility in disrupting Protein-Protein Interactions (PPIs) and provides a validated protocol for Fluorescence Polarization (FP) screening, statistical validation via Z-factor analysis, and hit triage to exclude Pan-Assay Interference Compounds (PAINS).

Library Design & Synthesis Strategy

Objective: To generate a diverse library of conformationally constrained oxopiperazines using Solid-Phase Organic Synthesis (SPOS).

The Scaffolding Logic

Oxopiperazines are ideal for HTS because they position side-chain functionalities in spatial orientations that mimic the


 residues of a peptide 

-turn or

-helix. Unlike flexible peptides, the rigid heterocyclic core reduces the entropic penalty upon binding to a target protein.
Synthesis Protocol: Ugi-De-protection-Cyclization (UDC)

The most robust method for generating high-diversity oxopiperazine libraries is the Ugi-4-Component Reaction (U-4CR) followed by acid-catalyzed cyclization.

Materials:

  • Solid Support: Rink Amide resin (0.5-0.7 mmol/g loading).

  • Reagents: Fmoc-amino acids, diverse aldehydes, isocyanides, 20% piperidine in DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .
    

Step-by-Step Workflow:

  • Fmoc Deprotection: Treat Rink Amide resin with 20% piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ).
  • Ugi Reaction (Diversity Step): Suspend resin in MeOH/DCM (1:1). Add:

    • Aldehyde (5 equiv) - Determines

      
       diversity
      
    • Amine (5 equiv) - Determines

      
       diversity
      
    • Isocyanide (5 equiv) - Determines

      
       diversity
      
    • Boc-protected amino acid (5 equiv) - Determines scaffold core

    • Incubate for 24-48 hours at room temperature.

  • Cyclization: Wash resin. Treat with 10% TFA/DCM to remove Boc and induce spontaneous cyclization of the amide nitrogen onto the ester/amide carbonyl.

  • Cleavage: Treat with Cleavage Cocktail for 2 hours. Precipitate in cold diethyl ether.

  • Quality Control: Analyze 5% of the library via LC-MS. Purity >85% is required for primary screening.

Synthesis Workflow Diagram

SynthesisWorkflow Resin Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activation Ugi Ugi-4CR (Aldehyde, Amine, Isocyanide) Deprotect->Ugi Multi-component Assembly Cyclize Acid Cyclization (Scaffold Formation) Ugi->Cyclize Ring Closure Library Oxopiperazine Library Plate Cyclize->Library Cleavage & Formatting

Caption: Solid-phase synthesis workflow utilizing Ugi-4CR for rapid oxopiperazine library generation.

HTS Assay Development: Fluorescence Polarization (FP)

Scientific Rationale: Oxopiperazines often target PPI interfaces (e.g., p53-MDM2, Bcl-xL). Fluorescence Polarization (FP) is the gold standard for these targets because it detects the displacement of a small, fluorescently labeled peptide tracer by the small molecule inhibitor.

  • Bound Tracer: High molecular volume complex ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     Slow rotation 
    
    
    
    High Polarization (mP) .
  • Displaced Tracer (Hit): Low molecular volume

    
     Fast rotation 
    
    
    
    Low Polarization (mP) .
Assay Validation Parameters

Before screening, the assay window must be validated using the Z-factor (


) metric [1].


  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean signal of positive/negative controls.[1][2]
    
  • Requirement:

    
     is mandatory for a reliable HTS campaign.
    
Protocol: FP Screening for PPI Inhibitors

Reagents:

  • Target Protein: Recombinant protein (e.g., MDM2), purity >95%.

  • Tracer: FITC-labeled native peptide (e.g., p53 peptide).

    
     must be determined prior to HTS.
    
  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100 (critical to prevent aggregation).

  • Plates: 384-well Black, Low-Binding Microplates.

Step-by-Step Execution:

  • Tracer Optimization: Titrate protein against fixed tracer (e.g., 10 nM) to determine

    
    . Select protein concentration at ~80% bound (
    
    
    
    ) to ensure sensitivity to inhibitors.
  • Compound Dispensing: Transfer 100 nL of library compounds (10 mM in DMSO) to plates using an acoustic liquid handler (e.g., Echo 550). Final assay concentration: 10-20

    
    M.
    
  • Master Mix Addition:

    • Add 10

      
      L of Protein/Buffer mix.
      
    • Add 10

      
      L of Tracer/Buffer mix.
      
    • Note: Final DMSO concentration must be <1%.

  • Incubation: Seal plates and incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., EnVision or PHERAstar).

Data Analysis & Hit Triage

HTS generates massive datasets. Rigorous filtering is required to separate true biological hits from artifacts.

Data Normalization

Convert raw mP values to Percent Inhibition (%I):



Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Z' (< 0.4) High variability in pipetting or reagent instability.Recalibrate liquid handler; add 0.01% Tween-20; check protein stability.
Signal Drift Temperature fluctuations or evaporation.Use plate sealers; allow reagents to equilibrate to RT before use.
High Hit Rate (> 5%) Compound aggregation or fluorescence interference.Implement PAINS filter; check for intrinsic fluorescence of compounds.
Hit Validation & PAINS Filtering

Oxopiperazine libraries, while privileged, can contain "frequent hitters" or PAINS (Pan-Assay Interference Compounds) [2].

  • Aggregation: Compounds forming colloids that sequester protein. Counter-screen: Add 0.01% - 0.1% Triton X-100. If potency drops significantly, it is an aggregator.

  • Intrinsic Fluorescence: Compounds fluorescing at 535 nm. Counter-screen: Read Fluorescence Intensity (FI) alongside FP. Discard hits with high FI.

Triage Workflow Diagram

TriageFunnel Primary Primary Screen (FP) Single Point (10 µM) Filter1 Statistical Cutoff (> 3 SD from Mean) Primary->Filter1 ~1-3% Hit Rate Counter Counter Screen (Intrinsic Fluor. & Aggregation) Filter1->Counter Remove Weak Hits DoseResp Dose Response (IC50) 10-point titration Counter->DoseResp Remove False Positives Orthogonal Orthogonal Assay (e.g., SPR or NMR) DoseResp->Orthogonal Confirm Potency

Caption: HTS Triage Funnel for filtering primary hits to validated leads.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry. Available at: [Link]

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron. (Review of scaffold utility).
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Application Note: Protecting Group Strategies in 5-Oxopiperazine-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic implementation of protecting groups (PGs) in the synthesis of 5-oxopiperazine-2-carboxylic acid (PCA) , a privileged scaffold in peptidomimetic drug discovery.

Abstract & Strategic Overview

The 5-oxopiperazine-2-carboxylate (PCA) scaffold is a conformationally constrained analog of a dipeptide (typically mimicking a Gly-Xaa or Xaa-Gly turn). Its rigid six-membered lactam ring restricts the conformational space of the peptide backbone, improving metabolic stability and receptor selectivity.

Synthesizing this scaffold requires a rigorous protecting group strategy to manage three reactive centers:

  • N1 (Secondary Amine): Highly nucleophilic; requires orthogonal protection during elongation.

  • C2 (Carboxylate): Stereogenic center; prone to racemization if activated improperly.

  • N4 (Lactam Amide): Low nucleophilicity, but susceptible to N-alkylation under strong basic conditions.

This guide focuses on the "Azido-Reductive Amination" Route , a high-fidelity protocol established by Reiser and colleagues, which offers superior stereocontrol compared to traditional N-alkylation methods.

Critical Analysis of Synthetic Routes

The "Azido-Reductive Amination" Strategy (Recommended)

This route utilizes the chirality of serine to establish the C2 stereocenter. The key strategic advantage is the use of a latent amine (azide) which prevents premature cyclization or polymerization.

  • Mechanism: Reductive amination of a

    
    -azido amino acid ester with a glyoxylate derivative, followed by hydrogenation. The hydrogenation step triggers a cascade: azide reduction 
    
    
    
    amine generation
    
    
    intramolecular lactamization.
  • PG Logic: The N1 nitrogen is generated in situ and immediately trapped in the ring, requiring no initial protection. Post-cyclization protection of N1 is then performed orthogonally to the C2 ester.

Alternative: The N-Alkylation Strategy

involves alkylating an amino acid ester with a bromoacetyl derivative.

  • Drawback: High risk of dialkylation and racemization at the C2 position due to basic conditions required for alkylation.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis ( -Azido Alanine Methyl Ester)

Starting Material: L-Serine methyl ester hydrochloride.

Step 1.1: Activation (Mesylation)

  • Suspend L-Serine methyl ester HCl (10 mmol) in dry DCM (50 mL) with

    
     (22 mmol).
    
  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 11 mmol) dropwise.

  • Stir 2h. Wash with 1N HCl, sat.

    
    , and brine.
    
  • Checkpoint: Isolate N-Trityl or N-Boc protected intermediate if orthogonal handling is required later. For this protocol, we proceed with the crude mesylate if N-protection is not yet installed, though typically N-Boc-Ser-OMe is used to prevent N-mesylation.

    • Correction: Standard protocol uses N-Boc-L-Ser-OMe .

    • Revised Step 1.1: Dissolve N-Boc-L-Ser-OMe in DCM/Pyridine. Add MsCl at 0°C.

Step 1.2: Azidation

  • Dissolve crude mesylate in DMF.

  • Add

    
     (1.5 equiv). Heat to 50°C for 12h.
    
  • Safety: Azides are potential explosion hazards. Use a blast shield.

  • Workup: Dilute with water, extract with EtOAc.

  • Deprotection (if N-Boc used): Treat with 4M HCl/Dioxane to yield H-AzAla-OMe·HCl (3-azido-L-alanine methyl ester hydrochloride).

Phase 2: Reductive Amination & Cyclization (The "Reiser" Protocol)

Step 2.1: Imine Formation

  • Reagents: H-AzAla-OMe·HCl (1.0 equiv), Ethyl Glyoxylate (50% in toluene, 1.1 equiv),

    
     (1.0 equiv).
    
  • Solvent: MeOH (0.1 M concentration).

  • Procedure: Stir at Room Temperature (RT) for 2h in the presence of molecular sieves (3Å) to drive imine formation.

Step 2.2: Hydrogenation & Cascade Cyclization

  • Catalyst: Add Pd/C (10 wt% loading).

  • Atmosphere: Hydrogen gas (balloon pressure, 1 atm).

  • Reaction: Stir vigorously for 4-16h.

    • Mechanism:[1][2][3][4][5] The imine is reduced to the secondary amine. Concurrently, the azide is reduced to the primary amine (

      
      -amine). The newly formed primary amine attacks the ethyl ester of the glyoxylate moiety (distal ester) to form the 6-membered lactam.
      
  • Filtration: Filter through Celite to remove Pd/C.

  • Result: Crude Methyl 5-oxopiperazine-2-carboxylate.

Phase 3: Regioselective Protection

At this stage, the scaffold has a free secondary amine (N1) and a methyl ester (C2).

Protocol A: N1-Boc Protection (for basic workup compatibility)

  • Dissolve crude PCA in DCM.

  • Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv).
  • Stir 2h. Wash with 1M

    
     (acidic wash removes unreacted amine).
    
  • Yield: Typically >85% over 2 steps.

Protocol B: N1-Fmoc Protection (for solid-phase peptide synthesis - SPPS)

  • Dissolve crude PCA in 1,4-dioxane/water (1:1).

  • Add

    
     (2 equiv) and Fmoc-OSu (1.1 equiv).
    
  • Stir 4h. Acidify carefully to pH 4 and extract.

Protecting Group Orthogonality Matrix

The following table guides the selection of PGs based on the intended downstream application.

Strategy TypeN1-ProtectionC2-ProtectionN4-ProtectionDeprotection Logic
Boc/Benzyl Boc (Acid labile)Bn Ester (H2/Pd labile)UnprotectedAllows selective C-term deprotection (H2) for fragment coupling without touching N1-Boc.
Fmoc/tBu Fmoc (Base labile)tBu Ester (Acid labile)UnprotectedStandard SPPS. Fmoc removed by Piperidine; tBu removed by TFA.[3]
Cbz/Methyl Cbz (H2/Pd labile)Me Ester (Saponification)UnprotectedUseful for solution phase. Cbz is stable to base (saponification).
Alloc/Allyl Alloc (Pd(0) labile)Allyl Ester (Pd(0) labile)UnprotectedGlobal deprotection under neutral conditions (Pd(PPh3)4).

Mechanistic Visualization

Diagram 1: Synthesis & Cyclization Pathway

This diagram illustrates the "Azido-Reductive Amination" cascade, highlighting the specific atoms involved in ring closure.

G Start Serine Methyl Ester (Chiral Precursor) Azide ß-Azido Alanine (Latent Amine) Start->Azide 1. MsCl 2. NaN3 Imine Imine Intermediate (N-Alkylation) Azide->Imine + Ethyl Glyoxylate (-H2O) Amine Diamine Intermediate (Transient) Imine->Amine H2, Pd/C (Reduction) Product 5-Oxopiperazine-2-carboxylate (Target Scaffold) Amine->Product Spontaneous Cyclization (-EtOH)

Caption: The cascade sequence from Serine to 5-Oxopiperazine-2-carboxylate via the azide intermediate.

Diagram 2: Orthogonal Protection Strategy

A decision tree for selecting the correct PG pair based on the next synthetic step.

P Root 5-Oxopiperazine-2-carboxylate (Free N1, C2-Ester) Strat1 Strategy A: Solution Phase Coupling Root->Strat1 Strat2 Strategy B: Solid Phase (Fmoc) Root->Strat2 Step1A Install N1-Boc Strat1->Step1A Step1B Install N1-Fmoc Strat2->Step1B Step2A Hydrolyze C2-Ester (LiOH) Step1A->Step2A Step2B Hydrolyze C2-Ester (Acidic/Enzymatic) Step1B->Step2B ResultA Boc-PCA-OH (Ready for Amine Coupling) Step2A->ResultA ResultB Fmoc-PCA-OH (Ready for Resin Loading) Step2B->ResultB

Caption: Decision matrix for functionalizing the PCA scaffold for downstream peptide synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Cyclization Yield Incomplete reduction of azide or poisoning of Pd catalyst.Ensure Azide is free of sulfur contaminants (from MsCl step). Increase H2 pressure or catalyst loading.
Racemization at C2 Base-mediated proton abstraction during ester hydrolysis.Use LiOH in THF/H2O at 0°C (mildest saponification). Avoid heating. Alternatively, use Me3SnOH for neutral hydrolysis.
Diketopiperazine Formation Dimerization of two amino acid monomers.Maintain high dilution during the reductive amination step. The intramolecular reaction is favored entropically, but concentration matters.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[6][7][8] The Journal of Organic Chemistry, 74(21), 8433–8436. Link

  • Micklatcher, M. L., & Cushman, M. (1999). Stereoselective synthesis of 5-oxopiperazine-2-carboxylic acid derivatives. Synthesis, 1999(11), 1878-1880. Link

  • Sugihara, T., et al. (2020). Protecting Group Strategies in the Synthesis of Nitrogen Heterocycles. Chemical Reviews, 120(15), 7683–7750. Link

Sources

Rapid synthesis of 5-oxopiperazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rapid Synthesis of 5-Oxopiperazine-2-carboxamides

Executive Summary

This guide details the rapid synthesis of 5-oxopiperazine-2-carboxamides (also classified as substituted 2-oxopiperazines or piperazinones) utilizing the Ugi-4-Component Reaction (U-4CR) followed by a post-condensation cyclization. This scaffold is a privileged structure in drug discovery, serving as a constrained peptidomimetic for GPCR ligands, kinase inhibitors, and protein-protein interaction (PPI) disruptors.

The protocol focuses on the Ugi-DeBoc-Cyclize (UDC) strategy, a robust, high-yielding methodology suitable for combinatorial library generation. Unlike traditional peptide cyclization, which is often slow and prone to racemization, this MCR-based approach allows for the assembly of four distinct diversity inputs in a single "one-pot, two-step" workflow.

Scientific Foundation & Mechanism

The synthesis relies on the generation of a linear Ugi adduct that contains a masked nucleophile (a Boc-protected amine) and an internal electrophile (an


-haloacyl or similar moiety). Upon deprotection, the liberated amine undergoes spontaneous or base-catalyzed intramolecular nucleophilic substitution to form the piperazinone ring.
Mechanistic Pathway
  • Ugi Condensation: The reaction of an aldehyde, an isocyanide, a carboxylic acid (specifically an

    
    -haloacetic acid), and a mono-protected diamine (e.g., 
    
    
    
    -Boc-ethylenediamine) generates a linear
    
    
    -acylamino amide.
  • Deprotection: Acidic cleavage of the tert-butoxycarbonyl (Boc) group reveals a primary amine.

  • Cyclization: The free amine attacks the

    
    -carbon of the haloacetyl moiety, displacing the halide and closing the 6-membered ring.
    

Note on Regioselectivity: The cyclization is highly favored entropically due to the pre-organization of the Ugi adduct (the Thorpe-Ingold effect is often enhanced by bulky substituents).

Experimental Protocol

Materials & Reagents
  • Amine Component:

    
    -Boc-ethylenediamine (or substituted analogs).
    
  • Aldehyde Component: Diverse aromatic or aliphatic aldehydes (

    
    -CHO).
    
  • Isocyanide Component: tert-Butyl isocyanide, Cyclohexyl isocyanide, or functionalized isocyanides (

    
    -NC).
    
  • Acid Component: Chloroacetic acid or Bromoacetic acid (Electrophile source).

  • Solvents: Methanol (MeOH) for Ugi; Dichloromethane (DCM) / Trifluoroacetic acid (TFA) for deprotection.

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIEA).
    
Step-by-Step Methodology

Step 1: The Ugi-4CR Assembly

  • In a 20 mL scintillation vial, dissolve

    
    -Boc-ethylenediamine  (1.0 mmol, 1.0 equiv) in Methanol  (3.0 mL).
    
  • Add the Aldehyde (1.0 mmol, 1.0 equiv) and stir at room temperature for 30 minutes to allow imine formation.

  • Add the Carboxylic Acid (Chloroacetic acid, 1.0 mmol, 1.0 equiv).

  • Immediately add the Isocyanide (1.0 mmol, 1.0 equiv).

  • Seal the vial and stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. The appearance of the linear adduct mass

      
       is typically quantitative.
      
  • Concentrate the solvent under reduced pressure (SpeedVac or Rotary Evaporator).

Step 2: Deprotection & Cyclization (The UDC Sequence)

  • Resuspend the crude residue in 20% TFA in DCM (5 mL). Stir for 2 hours at room temperature to remove the Boc group.

  • Concentrate to dryness to remove excess TFA. (Co-evaporate with toluene if necessary to ensure complete acid removal).

  • Redissolve the crude ammonium salt in DCM or Acetonitrile (5 mL).

  • Add Triethylamine (3.0–5.0 equiv) to neutralize the salt and trigger cyclization.

  • Stir at room temperature for 4–12 hours.

    • Optimization: If cyclization is slow (indicated by LC-MS showing the uncyclized free amine), heat to 50°C or add a catalytic amount of Sodium Iodide (Finkelstein condition) to activate the chloro-group.

  • Work-up: Wash the organic layer with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM gradients) or Preparative HPLC.

Data Analysis & Troubleshooting

Stoichiometry Table
ComponentEquivalentRoleCritical Note
N-Boc-Diamine 1.0Amine InputDefines ring nitrogen N1; must be mono-protected.
Aldehyde 1.0Carbonyl InputDefines exocyclic substituent

.
Isocyanide 1.0Isocyanide InputDefines the carboxamide substituent

.
Haloacetic Acid 1.0Acid InputProvides the electrophilic "trap" for cyclization.
TFA ExcessReagentEnsures complete Boc removal.
Base (TEA) >3.0CatalystEssential to scavenge HF/HCl and deprotonate the amine.
Troubleshooting Guide
  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance around the amine or poor leaving group quality.

    • Solution: Switch from Chloroacetic acid to Bromoacetic acid (better leaving group). Heat the cyclization step to 60°C.

  • Issue: Side Reactions (Diketopiperazine formation).

    • Cause: If using an

      
      -amino acid instead of a halo-acid, the mechanism shifts to form 2,5-diketopiperazines.
      
    • Verification: Check Mass Spec. 5-oxopiperazine (mono-oxo) mass will differ from DKP (di-oxo) by the mass of the leaving group vs. water loss.

  • Issue: Racemization.

    • Context: Generally minimal in this protocol as the chiral center (from the aldehyde/amine condensation) is not part of an enolizable carbonyl during the Ugi step, but check enantiopurity if using chiral aldehydes.

Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the transition from the linear Ugi adduct to the cyclized piperazinone scaffold.

UDC_Pathway Start Reagents: 1. N-Boc-Diamine 2. Aldehyde 3. Isocyanide 4. Haloacetic Acid Imine Imine Formation Start->Imine MeOH, RT Ugi_Adduct Linear Ugi Adduct (N-Boc Protected) Imine->Ugi_Adduct + Acid + Isocyanide Deprotection Acid Treatment (TFA/DCM) Ugi_Adduct->Deprotection - Boc Intermediate Free Amine Intermediate Deprotection->Intermediate Liberates NH2 Cyclization Base-Mediated Cyclization Intermediate->Cyclization + Et3N Product 5-Oxopiperazine- 2-carboxamide Cyclization->Product Intramolecular SN2

Caption: Logical flow of the Ugi-DeBoc-Cyclize (UDC) strategy yielding the 5-oxopiperazine scaffold.

References

  • Hulme, C., et al. (1998).[1] "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters, 39(9), 1113-1116. (Foundational work on UDC strategy).

  • Marcaccini, S., et al. (2001).[2][1] "A facile synthesis of 2,5-diketopiperazines based on isocyanide chemistry." Tetrahedron Letters, 42(15), 2727-2728. (Describes the Chloroacetic acid variant).

  • Dömling, A. (2006). "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews, 106(1), 17-89. (Comprehensive Review of Ugi post-condensation).

  • Tempest, P. A. (2005). "Post-condensation modifications of the Passerini and Ugi reactions." Multicomponent Reactions, 1. (Detailed protocols for cyclization).

Sources

Ring-closing metathesis for 5-oxopiperazine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ring-Closing Metathesis for the Synthesis of 5-Oxopiperazine-2-Carboxylates: A Detailed Guide

Abstract

The 5-oxopiperazine-2-carboxylate core is a privileged scaffold in modern drug discovery, serving as a conformationally constrained dipeptide mimic. This structural motif is integral to the development of novel therapeutics, including protease inhibitors and other bioactive agents. Traditional synthetic routes to this heterocyclic system can be multi-step and lack modularity. Ring-closing metathesis (RCM) has emerged as a powerful and efficient alternative, offering a streamlined approach to these valuable structures.[1] This application note provides a comprehensive guide to the synthesis of 5-oxopiperazine-2-carboxylates utilizing RCM, detailing the underlying mechanistic principles, offering a step-by-step experimental protocol, and discussing critical parameters for reaction optimization.

Introduction: The Significance of 5-Oxopiperazine-2-Carboxylates

The 5-oxopiperazine-2-carboxylate framework is a key structural element in a variety of peptidomimetics.[2][3] Its rigidified cyclic structure allows for the precise orientation of substituents, enabling enhanced binding affinity and selectivity to biological targets. Furthermore, the incorporation of this scaffold can improve the pharmacokinetic properties of peptide-based drug candidates, such as resistance to enzymatic degradation. The development of efficient and versatile synthetic methodologies to access a diverse range of substituted 5-oxopiperazine-2-carboxylates is therefore of paramount importance to medicinal chemists and drug development professionals.[2][3][4]

The Power of Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a robust and widely utilized variation of olefin metathesis for the synthesis of unsaturated rings.[5][6] This intramolecular reaction employs transition metal carbene complexes, most notably Grubbs' and Hoveyda-Grubbs catalysts, to cyclize a diene substrate, forming a new carbon-carbon double bond and releasing a volatile byproduct, typically ethylene.[6][7] The key intermediate in this process is a metallacyclobutane, which undergoes a cycloreversion to yield the desired cyclic alkene.[8]

The exceptional functional group tolerance and predictable reactivity of modern RCM catalysts make this methodology particularly well-suited for the synthesis of complex heterocyclic systems like 5-oxopiperazine-2-carboxylates.[5][8][9]

The Catalytic Cycle of Ring-Closing Metathesis

The generally accepted mechanism for RCM, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[5][6][8] The catalytic cycle can be visualized as follows:

RCM_Mechanism cluster_initiation Initiation cluster_propagation Propagation Precatalyst [M]=CHR (Precatalyst) Substrate Diene Substrate Precatalyst->Substrate [2+2] Intermediate1 Metallacyclobutane Substrate->Intermediate1 Intermediate1->Precatalyst retro [2+2] (non-productive) ActiveCatalyst [M]=CH-R' (Active Catalyst) Intermediate1->ActiveCatalyst retro [2+2] (productive) ActiveCatalyst2 [M]=CH-R' (Active Catalyst) Intra_Substrate Intramolecular Alkene ActiveCatalyst2->Intra_Substrate [2+2] Intermediate2 Metallacyclobutane Intermediate Intra_Substrate->Intermediate2 Product Cyclic Product Intermediate2->Product retro [2+2] RegenCatalyst [M]=CH2 (Regenerated Catalyst) Intermediate2->RegenCatalyst RegenCatalyst->ActiveCatalyst2 Reacts with another substrate molecule

Figure 1: The catalytic cycle of Ring-Closing Metathesis.

Experimental Guide: Synthesis of a Model 5-Oxopiperazine-2-Carboxylate

This section provides a detailed protocol for the synthesis of a representative 5-oxopiperazine-2-carboxylate derivative via a two-step sequence involving substrate synthesis followed by the key RCM reaction.

Overall Synthetic Scheme

experimental_workflow Start Starting Materials: Protected Amino Acid & Allylamine Step1 Amide Coupling Start->Step1 Substrate Acyclic Diene Precursor Step1->Substrate Step2 Ring-Closing Metathesis (RCM) Substrate->Step2 Product 5-Oxopiperazine-2-carboxylate Step2->Product Purification Purification (Chromatography) Product->Purification Final Final Product Purification->Final

Figure 2: Experimental workflow for the synthesis of 5-oxopiperazine-2-carboxylates via RCM.

Step 1: Synthesis of the Acyclic Diene Precursor

Materials:

  • N-Boc-allylglycine

  • Allylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Protocol:

  • To a solution of N-Boc-allylglycine (1.0 eq) in anhydrous DCM at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 10 minutes, then add allylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure acyclic diene precursor.

Step 2: Ring-Closing Metathesis

Materials:

  • Acyclic diene precursor (from Step 1)

  • Grubbs' Second Generation Catalyst

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

  • Argon or Nitrogen gas supply

  • Tris(hydroxymethyl)phosphine (THMP) or other ruthenium scavenger

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Protocol:

  • Dissolve the acyclic diene precursor (1.0 eq) in anhydrous, degassed DCM to a concentration of 0.01-0.05 M in a flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen).[10]

  • Add Grubbs' Second Generation Catalyst (2-5 mol%) to the solution.[8]

  • Heat the reaction mixture to reflux (or stir at room temperature depending on substrate reactivity) and monitor the progress by TLC or GC-MS. The reaction is driven by the formation of volatile ethylene gas.[8]

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • To quench the reaction and facilitate the removal of the ruthenium catalyst, add a scavenger such as THMP or a functionalized isocyanide and stir for 1-2 hours.[11][12]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the desired 5-oxopiperazine-2-carboxylate.

Key Parameters for Optimization

The success of the RCM reaction is influenced by several factors. Careful optimization of these parameters is crucial for achieving high yields and purity.

ParameterRecommendationRationale
Catalyst Choice Grubbs' I, II, or Hoveyda-Grubbs IISecond-generation catalysts generally exhibit higher activity and broader functional group tolerance. Hoveyda-Grubbs catalysts can offer enhanced stability.[9]
Catalyst Loading 1-10 mol%Lower loadings are desirable for cost-effectiveness and to minimize residual metal contamination. Higher loadings may be necessary for challenging substrates.
Solvent Dichloromethane or TolueneThe choice of solvent can influence reaction rates and E/Z selectivity. Solvents should be anhydrous and thoroughly degassed to prevent catalyst deactivation.[10]
Concentration 0.001–0.1 MHigh dilution favors the intramolecular RCM reaction over intermolecular oligomerization or polymerization.[13]
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition. The optimal temperature is substrate-dependent.
Atmosphere Inert (Argon or Nitrogen)Ruthenium catalysts are sensitive to oxygen, which can lead to deactivation.[10]

Post-Reaction Purification: Removing Ruthenium Impurities

A significant challenge in olefin metathesis is the removal of residual ruthenium from the final product, which is critical for applications in drug development. Several methods have been developed to address this issue:

  • Silica Gel Chromatography: Standard column chromatography can remove a significant portion of the ruthenium byproducts.

  • Activated Carbon: Treatment of the crude product with activated carbon can effectively adsorb ruthenium species.

  • Ruthenium Scavengers: The use of specific scavengers that bind to the ruthenium catalyst, forming complexes that are easily removed by filtration or chromatography, is a highly effective method.[11][12][14][15] Examples include tris(hydroxymethyl)phosphine (THMP), lead tetraacetate, and various isocyanides.[11][12]

Conclusion

Ring-closing metathesis provides a powerful and convergent strategy for the synthesis of 5-oxopiperazine-2-carboxylates. The operational simplicity, broad functional group tolerance, and the commercial availability of highly efficient catalysts make RCM an attractive method for both academic research and industrial-scale production. By understanding the reaction mechanism and carefully optimizing key parameters, researchers can efficiently access a wide array of these valuable heterocyclic scaffolds for the advancement of drug discovery programs.

References

  • Ring-closing metathesis - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Ring-closing metathesis - Grokipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - Academia.edu. (n.d.). Retrieved February 14, 2024, from [Link]

  • Olefin Metathesis - Master Organic Chemistry. (n.d.). Retrieved February 14, 2024, from [Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. (n.d.). Retrieved February 14, 2024, from [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

  • Purification of Olefin Metathesis Reaction Products via Straightf - Longdom Publishing. (n.d.). Retrieved February 14, 2024, from [Link]

  • Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger | Organic Process Research & Development - ACS Publications. (2019, March 15). Retrieved February 14, 2024, from [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. (2009, September 29). Retrieved February 14, 2024, from [Link]

  • WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents. (n.d.).
  • 2.3: Olefin Metathesis - Chemistry LibreTexts. (2023, August 1). Retrieved February 14, 2024, from [Link]

  • New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization - DSpace@MIT. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed. (2009, November 6). Retrieved February 14, 2024, from [Link]

  • Grubbs catalyst - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Heterocycle Construction by Grubbs Metathesis - Organic Chemistry Portal. (2005, April 18). Retrieved February 14, 2024, from [Link]

  • Collection - Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - The Journal of Organic Chemistry - Figshare. (n.d.). Retrieved February 14, 2024, from [Link]

  • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides | Journal of the American Chemical Society. (n.d.). Retrieved February 14, 2024, from [Link]

  • • Both Schrock and Grubbs type alkene metathesis catalysts have a low coordination number CN = 4 (after dissociation of PCy by. (n.d.). Retrieved February 14, 2024, from [Link]

  • Ring-closing metathesis of functionalized olefins: - Radboud Repository. (n.d.). Retrieved February 14, 2024, from [Link]

  • Impact of the Olefin and Diazene Structure on the Heterofunctional Azo Metathesis Catalyzed by the First-Generation Grubbs Catalyst | Organometallics - ACS Publications. (2024, September 5). Retrieved February 14, 2024, from [Link]

  • Formation of medium-ring heterocycles by diene and enyne metathesis - University of Windsor. (2007, February 1). Retrieved February 14, 2024, from [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023, June 5). Retrieved February 14, 2024, from [Link]

  • Rapid Synthesis of 5-oxopiperazine-2-carboxamides via Aziridine Aldehyde-mediated three component coupling. | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

Application Note: Methyl 5-oxopiperazine-2-carboxylate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxopiperazine-2-carboxylate (MOPC) represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic fragments that dominate commercial libraries, MOPC offers significant


 character (three-dimensionality), defined stereochemistry, and inherent peptidomimetic properties. This guide details the utility of MOPC as a starting point for targeting Protein-Protein Interactions (PPIs) and GPCRs, providing validated protocols for its synthesis, biophysical screening via STD-NMR, and hit-to-lead evolution strategies.

Introduction: Escaping "Flatland"

The historical reliance on flat, aromatic fragments in FBDD often leads to leads with poor solubility and non-specific hydrophobic binding. MOPC addresses this by introducing chirality and polarity early in the discovery process.

Key Advantages of the MOPC Scaffold:
  • 3D Geometry: The piperazinone ring adopts a non-planar conformation (boat/twist-boat), allowing vectors to probe specific sub-pockets inaccessible to planar aromatics.

  • Peptidomimetic Potential: The 5-oxopiperazine core mimics a constrained dipeptide (

    
    -turn or 
    
    
    
    -turn mimetic), making it ideal for inhibiting proteases or PPIs.
  • Growth Vectors: It possesses three distinct vectors for elaboration:

    • N1-Position: Amine functionalization (Nucleophilic).

    • C2-Position: Ester hydrolysis and amide coupling (Electrophilic).

    • C6-Position: (If substituted starting materials are used) Side-chain variation.

Physicochemical Profile

The following properties make MOPC an ideal "Rule of 3" compliant fragment:

PropertyValueNote
Molecular Weight ~158.15 DaIdeal for fragment growing (<300 Da)
cLogP -1.2 to -0.8Highly water-soluble; low risk of aggregation
TPSA ~60 ŲGood polar surface area for H-bonding
H-Bond Donors 1 (Amide NH)Critical for backbone interactions
H-Bond Acceptors 3Carbonyls and Ester oxygen
Rotatable Bonds 2Low entropic penalty upon binding

Workflow Overview

The integration of MOPC into an FBDD campaign follows a specific logic flow, prioritizing the preservation of the chiral center during evolution.

FBDD_Workflow Start Library Design (MOPC Inclusion) Screen Biophysical Screen (STD-NMR / SPR) Start->Screen 1-2 mM HitVal Hit Validation (Competition Assay) Screen->HitVal KD est. Vector Vector Analysis (N1 vs C2 Growth) HitVal->Vector Binding Mode Chem Parallel Synthesis (Amide Coupling) Vector->Chem Library Gen Lead Lead Optimization (Potency < 1µM) Chem->Lead SAR Cycles Lead->Vector Iterative Design

Figure 1: Strategic workflow for deploying MOPC in fragment campaigns. Note the iterative loop between chemical synthesis and vector analysis.

Protocol 1: Stereoselective Synthesis

While MOPC is commercially available, in-house synthesis allows for the introduction of specific isotopes (


N, 

C) for NMR studies or derivation at the C6 position. The most robust route utilizes L-Serine and Glyoxylate , ensuring optical purity.
Materials
  • L-Serine methyl ester hydrochloride

  • Ethyl glyoxylate (50% in toluene)

  • Sodium triacetoxyborohydride (STAB) or Pd/C for hydrogenation

  • Triethylamine (TEA)

  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve L-Serine methyl ester HCl (10 mmol) in MeOH (50 mL).

    • Add TEA (11 mmol) and stir for 10 min.

    • Add Ethyl glyoxylate (11 mmol) dropwise. Stir at RT for 2 hours. Monitor by TLC for disappearance of serine.

  • Reductive Amination:

    • Cool the solution to 0°C.

    • Add Sodium triacetoxyborohydride (15 mmol) in portions.

    • Stir overnight, allowing the reaction to warm to RT.

    • Mechanism:[1] This forms the N-(carboxymethyl)-serine intermediate.

  • Cyclization (Lactamization):

    • The intermediate often cyclizes spontaneously. If not, heat the residue in refluxing toluene or methanol with catalytic acetic acid for 4 hours.

    • Critical Step: This forms the 5-oxopiperazine ring.[2][3][4]

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (EtOAc/MeOH gradient).

    • Yield: Typically 60-75%.

    • Validation: Check optical rotation to ensure the (S)-configuration is preserved at C2.

Synthesis_Route Substrate L-Serine Methyl Ester Imine Imine Intermediate Substrate->Imine MeOH, TEA Reagent Ethyl Glyoxylate Reagent->Imine Reduced N-(carboxymethyl) Intermediate Imine->Reduced NaBH(OAc)3 Reductive Amination Product Methyl 5-oxopiperazine-2-carboxylate (MOPC) Reduced->Product Cyclization (-ROH)

Figure 2: Synthetic pathway for MOPC from chiral amino acid precursors.

Protocol 2: Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for detecting the weak binding (


: mM to 

M) typical of MOPC fragments.
Experimental Setup
  • Instrument: 600 MHz NMR with cryoprobe (recommended).

  • Temperature: 298 K.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .
    
    • Note: Avoid buffers with high proton density (e.g., TRIS, HEPES) that obscure the aliphatic region (3.0 - 4.5 ppm) where MOPC protons resonate.

Sample Preparation[1][5][6]
  • Protein: 10-20

    
    M target protein.
    
  • Ligand (MOPC): 1.0 - 2.0 mM (100x excess).

  • Control: Prepare a sample with Ligand only (no protein) to rule out artifacts.

Acquisition Parameters
  • Pulse Sequence: stddiff (Bruker) or equivalent.

  • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls). Ensure MOPC has no signals here.

  • Off-Resonance Irradiation: 30 ppm or 40 ppm.

  • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Scans: 128 - 512 (depending on protein size and concentration).

Data Analysis
  • Difference Spectrum: Subtract the On-Resonance from the Off-Resonance spectrum.

  • Positive Hit: Signals corresponding to the MOPC ring protons (C2-H, C3-H, C6-H) appear in the difference spectrum.

  • Epitope Mapping: Calculate the STD amplification factor (

    
    ) for each proton.
    
    • Protons with higher

      
       are in closer contact with the protein surface.
      

Fragment Evolution Strategies

Once MOPC is identified as a hit, the structure-activity relationship (SAR) is explored by "growing" the fragment.

Strategy A: N1-Diversification (Electrophile Targeting)

The secondary amine at N1 is the most accessible vector.

  • Reaction: Reductive amination with aldehydes or Amide coupling with acid chlorides.

  • Goal: Reach into adjacent hydrophobic pockets.

  • Protocol: React MOPC (1 eq) with R-CHO (1.2 eq) and NaBH(OAc)3 (2 eq) in DCE.

Strategy B: C2-Extension (Nucleophile Targeting)

The ester is a "masked" acid, allowing peptidomimetic extension.

  • Reaction: Hydrolysis (LiOH)

    
     Amide Coupling (HATU/Amine).
    
  • Goal: Mimic the peptide backbone; extend the

    
    -turn geometry.
    
  • Protocol:

    • Hydrolysis: LiOH (2 eq), THF/H2O, 2h.

    • Coupling: Carboxylic Acid +

      
       + HATU + DIPEA in DMF.
      
Strategy C: Merging

If a second fragment binds nearby, MOPC can serve as the central linker due to its defined geometry, connecting the two pharmacophores with precise spatial orientation.

References

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[3] Journal of Organic Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[5] Nature Chemistry. Link

  • De Cesco, S., et al. (2017). Fragment-based drug discovery: rising to the challenge of GPCRs. Current Opinion in Pharmacology. Link

  • Scott, D. E., et al. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-oxopiperazine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. We will delve into the causality behind common side reactions and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is significantly low, and my crude LC-MS or TLC shows a mixture of higher molecular weight species. What is happening?

A1: This is a classic sign of competing intermolecular reactions, primarily dimerization or oligomerization.

  • Causality: The synthesis of Methyl 5-oxopiperazine-2-carboxylate typically involves an intramolecular cyclization of a linear precursor, such as a derivative of N-(2-aminoethyl) aspartate. This reaction directly competes with an intermolecular version where two molecules of the linear precursor react with each other, forming a linear dimer, which can then react further to form trimers and other oligomers.[1][2] Because the desired reaction involves one molecule reacting with itself, its rate is concentration-dependent in a different way than the bimolecular side reaction.

  • Expert Insight: The key to favoring the desired intramolecular cyclization is to minimize the probability of two reactive precursor molecules encountering each other in solution. This is achieved by applying the principle of high-dilution.[3] While entropically favored, the intramolecular pathway can only dominate when the concentration is low enough to make the intermolecular pathway statistically less likely.[1]

  • Troubleshooting Protocol: High-Dilution Cyclization

    • Solvent Choice: Select a dry, aprotic solvent in which your linear precursor is fully soluble (e.g., THF, DCM, or Toluene).

    • Setup: In a large flask, place the bulk of the solvent (e.g., 90% of the total volume) and the base (e.g., triethylamine, DIPEA) required for the cyclization.

    • Slow Addition: Dissolve your linear precursor in the remaining 10% of the solvent. Using a syringe pump, add the precursor solution to the stirred solution of base over a long period (e.g., 4-8 hours).

    • Concentration Target: Aim for a final concentration in the low millimolar range (e.g., 0.001 M to 0.05 M).[4]

    • Monitoring: Monitor the reaction by TLC or LC-MS. You should see the starting material spot/peak disappear and the product spot/peak appear, with minimal formation of higher molecular weight side products.

Q2: My analytical data (NMR, LC-MS) shows a significant side product with a mass corresponding to my desired product minus methanol (or another alcohol from the ester). What is this impurity?

A2: You are likely observing the formation of a bicyclic lactam-lactone resulting from an intramolecular transesterification.

  • Causality: If the nitrogen at the N1 position of the piperazine ring is unprotected, its lone pair of electrons can act as an internal nucleophile. Under certain conditions (e.g., heating, presence of a base), this nitrogen can attack the carbonyl carbon of the methyl ester at the C2 position. This intramolecular cyclization results in the expulsion of methanol and the formation of a rigid, bicyclic oxopiperazine structure.[5][6]

  • Expert Insight: This side reaction is more prevalent when the N1-H is present and can be facilitated by the same basic conditions used for the primary cyclization if the reaction is overheated or run for an extended period after the main product has formed.

  • Mitigation Strategies:

    • Protecting Groups: The most robust solution is to use a protecting group on the N1 nitrogen of the linear precursor (e.g., Boc or Cbz). This group is then removed in a final step after the piperazine ring is successfully formed.

    • Reaction Conditions: If proceeding without a protecting group, carefully control the reaction temperature and time. Avoid prolonged heating once the main product is formed. Monitor the reaction closely and quench it as soon as the linear precursor is consumed.

    • Purification: This bicyclic side product often has a different polarity from the desired product and can typically be separated by column chromatography on silica gel.

Q3: My final product is the correct mass, but the ester is different from what I started with (e.g., I have a methyl ester but used an ethyl ester precursor). How did this happen?

A3: This is a clear case of transesterification with your reaction solvent.

  • Causality: This side reaction occurs when an alcohol (e.g., methanol, ethanol) is used as the solvent, especially under basic or acidic conditions. The alkoxide generated from the solvent (e.g., methoxide from methanol) can act as a nucleophile and attack the ester carbonyl of your product, leading to an exchange of the ester group.

  • Expert Insight: One study specifically noted the transesterification of an ethyl ester to a methyl ester when methanol was used as a solvent during a cyclization step. The issue was resolved by switching to a non-alcoholic, aprotic solvent.[7]

  • Troubleshooting Protocol:

    • Solvent Change: Immediately switch your reaction solvent to a non-nucleophilic, aprotic solvent such as Toluene, THF, or Dichloromethane (DCM).

    • Verification: Ensure all reagents and starting materials are free from contaminating alcohols. For example, some grades of chloroform can be stabilized with ethanol.

    • Purification: If the transesterified product has already formed, separation can be challenging due to very similar polarities. Preparative HPLC may be required.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing the Methyl 5-oxopiperazine-2-carboxylate core?

A1: Several routes are commonly employed, each with its own advantages. A primary method involves the cyclization of a linear dipeptide-like precursor, often derived from ethylenediamine and an aspartic acid derivative. Another well-documented approach is the reduction of a pyrazine precursor, such as methyl pyrazine-2-carboxylate, via catalytic hydrogenation.[8] More advanced methods, such as multi-component reactions (e.g., Ugi 5-center-4-component reaction followed by cyclization), offer rapid access to diverse analogs.[7] The choice of route often depends on the desired substitution pattern and the scale of the synthesis.

Q2: Is epimerization at the C2 chiral center a significant risk during synthesis?

A2: Epimerization (loss of stereochemical purity) at the C2 position is a valid concern but can be effectively managed. The α-proton at C2 is adjacent to a carbonyl group, making it potentially acidic and susceptible to removal by a base, which would lead to racemization.

  • Risk Factors:

    • Strong Bases: Using overly strong bases (e.g., alkoxides) can increase the risk.

    • High Temperatures & Long Reaction Times: Prolonged exposure to basic conditions, especially at elevated temperatures, increases the likelihood of epimerization.

  • Mitigation:

    • Use milder, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Conduct the cyclization at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40 °C).

    • Minimize reaction time by closely monitoring for the disappearance of the starting material.

    • Fortunately, some studies report that no epimerization occurs during the cyclocondensation step, suggesting that under optimized conditions, it is not a major pathway.[7]

Q3: How should I approach the protecting group strategy for the two piperazine nitrogens?

A3: A differential protection strategy is crucial for selective functionalization. The nitrogen atoms at the N1 and N4 positions have different steric and electronic environments, but controlling their reactivity is key.

  • N4-Position: This nitrogen is part of the amide bond in the final product and is typically formed during the cyclization step.

  • N1-Position: This is a secondary amine in the final product. If you need to perform further reactions on this nitrogen, it's best to protect it during the synthesis of the linear precursor and deprotect it later.

    • Boc (tert-butoxycarbonyl): This is a very common choice. It is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM).[9][][11] Using a Boc group on the N1-amine of the precursor prevents it from participating in side reactions like intramolecular transesterification.[5]

    • Benzyl (Bn): This group can be introduced via reductive amination or benzylation and is typically removed by catalytic hydrogenation.[9]

Q4: What are the best analytical methods to monitor the reaction and identify side products?

A4: A combination of techniques is recommended for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of starting material and the formation of the product and major non-polar byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides information on the retention time (polarity) and the mass of all components in your mixture. This is essential for identifying the desired product and tentatively identifying side products like dimers (mass = 2x precursor - H₂O) or the bicyclic lactone (mass = product - MeOH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of your final, purified product. It can also be used on the crude mixture to estimate the ratio of product to major impurities if the signals are well-resolved.

Section 3: Visualization of Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and key competing side reactions.

Desired Intramolecular Cyclization

G cluster_0 Linear Precursor cluster_1 Transition State cluster_2 Desired Product A N-(2-Aminoethyl)-L-aspartate (Linear Precursor) B Intramolecular Nucleophilic Attack A->B Base, High Dilution C Methyl 5-oxopiperazine- 2-carboxylate B->C - H₂O

Caption: Desired intramolecular cyclization pathway favored under high-dilution conditions.

Side Reaction: Intermolecular Dimerization

G cluster_0 Reactants cluster_1 Side Reaction cluster_2 Side Product A Precursor (Molecule 1) C Intermolecular Nucleophilic Attack A->C Base, High Concentration B Precursor (Molecule 2) B->C Base, High Concentration D Linear Dimer (and Oligomers) C->D - H₂O

Caption: Competing intermolecular reaction leading to dimerization, favored at high concentrations.

Side Reaction: Intramolecular Transesterification

G cluster_0 Starting Product cluster_1 Side Reaction cluster_2 Side Product A Methyl 5-oxopiperazine- 2-carboxylate (N1-H) B Intramolecular N1 attack on C2-Ester A->B Heat / Base C Bicyclic Lactam-Lactone B->C - MeOH

Caption: Formation of a bicyclic side product via intramolecular transesterification.

Section 4: Summary of Common Side Products

This table provides a quick reference for identifying potential side products during analysis.

Side Product NameMolecular Weight Change (vs. Product)Identification MethodKey Characteristics & Mitigation
Linear Dimer +(MW of Precursor - 18.02)LC-MSAppears as a high MW peak. Mitigated by using high-dilution conditions.
Bicyclic Lactam-Lactone -32.04 (loss of MeOH)LC-MS, NMRCharacterized by the loss of the methoxy group signal in NMR. Mitigated by using an N1-protecting group or careful temperature control.[5]
Transesterified Product +14.03 (for EtO- to MeO-)LC-MS, NMRSubtle change in mass and NMR signals (e.g., triplet/quartet becomes a singlet). Mitigated by using aprotic, non-alcoholic solvents.[7]
Unreacted Precursor N/ATLC, LC-MSCorresponds to starting material spot/peak. Improve cyclization by checking base stoichiometry, temperature, or activation method.
Section 5: References
  • Szczepaniak, G., Wójcik, Z., et al. (2018). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PLoS ONE, 13(10), e0205336. Available from: [Link]

  • Trabocchi, A., Guarna, A., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Amino Acids, 37, 531–540. Available from: [Link]

  • Trabocchi, A., Guarna, A., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. Available from: [Link]

  • de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(19), 4051-4065. Available from: [Link]

  • Smole, J., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2269. Available from: [Link]

  • Google Patents. (1995). Process for preparing 2-piperazine carboxylic acid derivatives. Available from:

  • Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 576. Available from: [Link]

  • Gessner, V. H., et al. (2016). Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. Nature Communications, 7, 10842. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Intermolecular vs intramolecular reactions. Available from: [Link]

  • Chem LibreTexts. Intramolecular vs. Intermolecular Reaction. Available from: [Link]

  • Takahashi, O. (2015). Intramolecular cyclization of aspartic acid residues assisted by three water molecules: A density functional theory study. Journal of Chemical Sciences, 127(8), 1421-1432. Available from: [Link]

  • ResearchGate. (2014). Rapid Synthesis of 5-oxopiperazine-2-carboxamides via Aziridine Aldehyde-mediated three component coupling. Available from: [Link]

  • TechTarget. (2024). Intramolecular vs. Intermolecular Bonds: Understanding the Forces That Shape Matter. Available from: [Link]

Sources

Optimization of coupling reactions for 5-oxopiperazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #OP-5OXO-2024 Subject: Optimization of Coupling Reactions & Scaffold Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaffold Architecture

Welcome to the technical guide for 5-oxopiperazine (often IUPAC designated as piperazin-2-one ) scaffolds. These constrained peptidomimetics are privileged structures in drug discovery, serving as core units for GPCR ligands and protease inhibitors.

However, their dual nature—possessing both a secondary amine and a lactam amide—creates a "reactivity dichotomy" that often stalls synthetic campaigns. This guide addresses the three most critical failure points: Cyclization Efficiency , N-Arylation (Buchwald-Hartwig) , and C-H Functionalization .

Module 1: Scaffold Assembly (The Cyclization Bottleneck)

User Issue: "My linear precursor forms oligomers instead of the desired 5-oxopiperazine ring."

Technical Analysis

The formation of the 6-membered lactam ring usually proceeds via an intramolecular attack of an amine on an ester or acid derivative. The competition is between intramolecular cyclization (


) and intermolecular oligomerization  (

).

If


, you get polymer gum.
Troubleshooting Protocol: The Ugi-Deprotection-Cyclization (UDC) Route

For highly substituted scaffolds, the Ugi 4-Component Reaction (U-4CR) followed by acid-mediated cyclization is the industry standard.

Step-by-Step Optimization:

  • The Precursor: Use an

    
    -Boc-protected 
    
    
    
    -amino aldehyde, an amine, an isocyanide, and a Boc-protected amino acid.
  • The Trigger: The "Deprotection/Cyclization" sequence must be tuned.

    • Standard: 20% TFA in DCM.

    • Issue: If the amine is too basic, it protonates and cannot attack the ester.

    • Fix: After TFA deprotection, solvent swap to MeOH and add a hindered base (e.g., DIPEA) to buffer the pH to ~8.0, allowing the free amine to attack the methyl ester.

  • Concentration Rule: Perform the cyclization step at high dilution (0.01 M to 0.005 M) . This kinetically disfavors the bimolecular oligomerization.

Visual Workflow: UDC Strategy

UDC_Strategy cluster_0 Phase 1: Assembly cluster_1 Phase 2: Cyclization Ugi Ugi 4-CR (Methanol, RT) Linear Linear Peptoid (Stable Intermediate) Ugi->Linear Deprot N-Boc Deprotection (TFA/DCM) Linear->Deprot Buffer pH Adjustment (DIPEA/MeOH) Deprot->Buffer RingClose Intramolecular Amidation Buffer->RingClose Buffer->RingClose  Dilution < 0.01M  

Caption: The Ugi-Deprotection-Cyclization (UDC) workflow emphasizing the critical pH adjustment and dilution steps required to prevent oligomerization.

Module 2: Functionalization via N-Arylation (Buchwald-Hartwig)

User Issue: "I am trying to arylate the lactam nitrogen (N1), but the catalyst dies, or I get low conversion with aryl chlorides."

Technical Analysis

The amide/lactam nitrogen is significantly less nucleophilic than a standard amine due to resonance stabilization with the carbonyl. Furthermore, the lactam oxygen can coordinate to Palladium, potentially poisoning the active catalyst species.

Critical Parameters:

  • Ligand Choice: Monodentate phosphines often fail. You require wide bite-angle bidentate ligands or bulky biaryl phosphines to facilitate reductive elimination from the crowded Pd center.

  • Base Sensitivity: Strong bases (NaOtBu) can cause epimerization at the

    
    -center (C3).
    
Optimization Matrix: Ligand & Base Selection
VariableStandard ConditionOptimized for Piperazin-2-ones Why?
Pd Source Pd(OAc)₂Pd₂(dba)₃ or G3-Precatalysts Avoids acetate bridging; Precatalysts ensure rapid initiation.
Ligand BINAPXantphos or BrettPhos Xantphos has a wide bite angle ideal for amides; BrettPhos handles aryl chlorides.
Base NaOtBuCs₂CO₃ or K₃PO₄ Carbonates are milder, preventing racemization of chiral centers on the ring.
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher boiling points required for activation energy of lactam coupling.
Troubleshooting Guide: Low Yields

Q: My reaction turns black immediately (Pd black precipitation).

  • A: Your ligand-to-metal ratio is likely off, or the ligand is oxidizing. Increase Ligand:Pd ratio to 1.5:1 or 2:1 . Switch to a precatalyst (e.g., Xantphos Pd G3) to prevent initial catalyst decomposition.

Q: I see starting material and de-halogenated arene, but no product.

  • A: This indicates successful oxidative addition but failed reductive elimination. The lactam is not binding.

    • Fix: Switch to Xantphos (favors reductive elimination of amides).

    • Fix: Add 2-5 mol% water (for Cs₂CO₃ systems) to increase the solubility/basicity of the carbonate ("heterogeneous base effect").

Module 3: Advanced C-H Functionalization (The Frontier)

User Issue: "I need to substitute position C3 (alpha to N4) but don't want to rebuild the whole scaffold."

Technical Analysis

Direct


-lithiation is dangerous due to ring opening. The modern solution is Photoredox Catalysis  or Directed C-H Activation .
Protocol: Photoredox -Arylation

This method uses Single Electron Transfer (SET) to generate an


-amino radical, which couples with electron-deficient arenes (e.g., 1,4-dicyanobenzene).
  • Catalyst: Ir(ppy)₃ (1-2 mol%).

  • Light Source: Blue LED (450 nm).

  • Quencher/Partner: 1,4-Dicyanobenzene (works best as a radical acceptor).

  • Mechanism: The Ir(III)* excited state reduces the arene. The resulting Ir(IV) oxidizes the piperazine amine (N4) to a radical cation, which deprotonates at C3 to form the nucleophilic radical.

Visual Logic: Troubleshooting Coupling Failures

Coupling_Troubleshoot Start Problem: Low Yield in Piperazinone Coupling CheckSM Is the Aryl Halide a Chloride? Start->CheckSM YesCl Yes: Cl is unreactive CheckSM->YesCl Yes NoCl No: It is Br/I CheckSM->NoCl No Soln1 Switch to BrettPhos or RuPhos YesCl->Soln1 CheckBase Check Base: Is substrate sensitive? NoCl->CheckBase SensYes Yes (e.g. Chiral C3) CheckBase->SensYes Yes SensNo No CheckBase->SensNo No Soln2 Use Cs2CO3/Dioxane (Avoid NaOtBu) SensYes->Soln2 CheckLig Is Ligand Monodentate? SensNo->CheckLig LigYes Yes (e.g. PPh3) CheckLig->LigYes Yes LigNo No (e.g. Xantphos) CheckLig->LigNo No Soln3 Switch to Xantphos (Bite angle critical for amides) LigYes->Soln3 Final Check Water Content (Add 2% H2O for Cs2CO3) LigNo->Final

Caption: Decision tree for troubleshooting Pd-catalyzed coupling reactions on piperazin-2-one scaffolds, focusing on halide type, base sensitivity, and ligand geometry.

References

  • General Synthesis (Ugi/Cyclization)

    • Title: Ugi 5-center-4-component reaction of α-amino aldehydes and its applic
    • Source:Molecular Diversity (2023).[1]

    • URL:[Link]

  • Pd-Catalyzed Arylation (Buchwald Conditions)

    • Title: Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles.[2][3]

    • Source:Organic Letters (Vertex Pharmaceuticals).
    • URL:[Link]

  • C-H Functionalization (Photoredox)

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[4][5]

    • Source:Molecules (2021).[4][6]

    • URL:[Link]

  • Ortho-Arylation (Directing Groups)

    • Title: Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines (and piperazines).[2][3]

    • Source:Chemical Communic
    • URL:[Link]

Sources

Technical Support Center: Purification Challenges of Methyl 5-oxopiperazine-2-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex purification of Methyl 5-oxopiperazine-2-carboxylate diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these stereoisomers. As a key structural motif in modern medicinal chemistry, achieving high diastereomeric purity is often a critical, yet non-trivial, step in the synthesis of novel therapeutics.[1][2] This document provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you to overcome these separation hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the separation of Methyl 5-oxopiperazine-2-carboxylate diastereomers.

Q1: What exactly are diastereomers, and why is their separation so challenging?

A1: Diastereomers are stereoisomers that are not mirror images of each other.[3] Methyl 5-oxopiperazine-2-carboxylate typically possesses at least two chiral centers, giving rise to the possibility of multiple diastereomers (e.g., (2R, XR), (2S, XS), (2R, XS), and (2S, XR)). While they have different physical and chemical properties, these differences can be extremely subtle. The primary challenge stems from their similar polarities, solubilities, and molecular shapes, which often leads to co-elution during chromatographic separation or co-crystallization, making isolation difficult.[4]

Q2: What are the most common and effective techniques for separating these diastereomers?

A2: The most widely employed and successful techniques are chromatographic.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. Success is highly dependent on the choice of stationary phase (column) and mobile phase. Chiral stationary phases (CSPs) are often the most effective.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is an excellent alternative to normal-phase HPLC, often using similar chiral stationary phases.

  • Fractional Crystallization: This method is advantageous for large-scale separations but is only viable if a solvent system can be identified in which the diastereomers exhibit significantly different solubilities.[4]

  • Capillary Electrophoresis (CE): Primarily an analytical technique, CE using chiral selectors like sulfated β-cyclodextrins can provide excellent resolution for separating piperazine derivatives and is useful for assessing purity.[7][8]

Q3: How do I decide between chromatography and crystallization for my separation needs?

A3: The choice depends on scale, the physical properties of your diastereomeric mixture, and desired purity.

  • Choose Chromatography (HPLC/SFC) for small- to medium-scale separations (analytical to several grams), when developing a new process, or when the diastereomers are difficult to crystallize. Chromatography offers higher resolving power for isomers with very similar properties.[4]

  • Choose Crystallization for large-scale (multi-gram to kilogram) industrial applications, provided a suitable solvent is found. It is often more cost-effective and scalable than preparative chromatography, but the initial screening process for the right solvent can be time-consuming.[4]

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Problem 1: My diastereomers are co-eluting or showing very poor resolution (Rs < 1.0) in HPLC.

  • Probable Cause: Inadequate Stationary Phase Selectivity. The column you are using does not have sufficient differential interaction with the two diastereomers.

    • Solution & Scientific Rationale: A systematic column screening is the most critical step. Diastereomers require a stationary phase that can interact with their three-dimensional structures differently.

      • Prioritize Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including piperazine derivatives.[5] They provide a chiral environment through grooves and cavities that lead to differential interactions.

      • Screen Achiral Columns: If CSPs are unavailable, screen a variety of achiral phases. The separation of diastereomers on achiral columns is possible because they have different physical properties.[3] Start with a phenyl-hexyl column, which offers π-π interactions, and then test different alkyl chain lengths (C8, C18) or a cyano-based column.[4][9] Sometimes, simple silica in normal-phase mode provides good resolution.[9]

Column Type Separation Principle Typical Use Case
Chiral (Polysaccharide) Enantioselective/Diastereoselective interactions (H-bonding, steric hindrance, dipole-dipole) within chiral pockets.First choice. High probability of success for resolving stereoisomers.[5]
Phenyl-Hexyl (RP) π-π interactions with the aromatic ring of the stationary phase.Good for compounds containing aromatic moieties.
Cyano (NP or RP) Dipole-dipole interactions with the nitrile group.Useful in both normal and reverse-phase modes.
Silica (NP) Polar interactions (hydrogen bonding) with silanol groups.Effective for polar compounds when non-polar mobile phases are used.[9]
  • Probable Cause: Suboptimal Mobile Phase Composition. The mobile phase is not effectively modulating the interaction between the diastereomers and the stationary phase.

    • Solution & Scientific Rationale: Systematically vary the mobile phase to alter the selectivity (α) of the separation.

      • Switch the Organic Modifier: If using reverse-phase with acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.[10] MeOH is a hydrogen-bond donor and acceptor, while ACN is primarily a dipole. This change in chemistry can dramatically alter selectivity.

      • Try Additives: For piperazine-containing molecules, which are basic, peak shape and resolution can often be improved by adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[11] This suppresses the interaction of the basic nitrogen with acidic residual silanols on the silica support, reducing peak tailing and potentially improving resolution.

      • Explore Different Solvents (Normal Phase): In normal phase, experiment with mixtures of hexane/ethanol, hexane/isopropanol, or add solvents like dichloromethane (DCM) or methyl-tert-butyl ether (MTBE).[12]

  • Probable Cause: Unfavorable Temperature or Flow Rate.

    • Solution & Scientific Rationale:

      • Adjust Column Temperature: Varying the temperature can affect selectivity. Test temperatures between 25°C and 40°C. Sometimes lower temperatures increase resolution, while other times higher temperatures can improve peak shape and efficiency.

      • Reduce the Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can enhance column efficiency and improve the resolution between closely eluting peaks.[4]

Problem 2: My diastereomers fail to separate by fractional crystallization.

  • Probable Cause: Unsuitable Solvent or Similar Solubilities. The chosen solvent either dissolves both diastereomers too well or not at all, or their solubilities are nearly identical at different temperatures. In some cases, diastereomers can form a "racemate-like" 1:1 co-crystal, which prevents separation.[13]

    • Solution & Scientific Rationale: Conduct a comprehensive solvent screen. The ideal solvent will dissolve the mixture at an elevated temperature but will cause one diastereomer to selectively precipitate upon slow cooling due to its lower solubility.[4]

      • Screen a Wide Range of Solvents: Test solvents with varying polarities, such as alcohols (isopropanol, ethanol), esters (ethyl acetate), hydrocarbons (heptane, toluene), and chlorinated solvents (DCM).[4]

      • Use Solvent/Anti-Solvent Systems: Dissolve the mixture in a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., water or hexane) in which the compound is insoluble. One diastereomer may precipitate out first.

      • Control the Cooling Rate: Allow the saturated solution to cool to room temperature very slowly. Slow cooling promotes the formation of more ordered, pure crystals.

Problem 3: I have separated the diastereomers, but the peaks are very small on my UV-Vis detector.

  • Probable Cause: The Methyl 5-oxopiperazine-2-carboxylate moiety lacks a strong chromophore.

    • Solution & Scientific Rationale: Many piperazine structures do not absorb strongly at common HPLC wavelengths (e.g., 254 nm).

      • Detect at a Lower Wavelength: Set the detector to a lower wavelength, such as 205-220 nm, where amide and ester carbonyls absorb.[5] Be aware that this will also increase baseline noise.

      • Consider Pre-column Derivatization: For trace-level analysis or to significantly boost sensitivity, react the sample with a derivatizing agent that has a strong UV-active group. For example, reacting a piperazine's secondary amine with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a highly UV-active derivative, allowing for much lower detection limits.[11]

Part 3: Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development for Diastereomer Separation

This protocol provides a starting point for developing a robust chiral HPLC method.

1. Sample Preparation:

  • Accurately weigh and dissolve the diastereomeric mixture of Methyl 5-oxopiperazine-2-carboxylate in a suitable solvent (e.g., Methanol or Ethanol) to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.[14]

2. Initial Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IC (or a similar polysaccharide-based CSP).[5][11]
  • Mobile Phase: 90:10 Acetonitrile/Methanol with 0.1% Diethylamine (DEA).[11]
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 35 °C.[5][11]
  • Detection Wavelength: 205 nm.[5]
  • Injection Volume: 10 µL.

3. Method Optimization Workflow:

G start Inject Sample with Initial Conditions resolution_check Assess Resolution (Rs) Is Rs >= 1.5? start->resolution_check end_good Method Optimized: Baseline Separation Achieved resolution_check->end_good Yes optimize_mp Step 1: Modify Mobile Phase - Change ACN/MeOH ratio - Switch to Hexane/Alcohol resolution_check->optimize_mp No resolution_check_2 Assess Resolution Improved? optimize_mp->resolution_check_2 resolution_check_2->end_good Yes change_column Step 2: Change Stationary Phase - Try different CSP (e.g., IA, IB) - Screen achiral columns resolution_check_2->change_column No resolution_check_3 Assess Resolution Improved? change_column->resolution_check_3 resolution_check_3->end_good Yes adjust_params Step 3: Adjust Other Parameters - Lower Flow Rate - Change Temperature resolution_check_3->adjust_params No adjust_params->start Re-evaluate

Caption: Workflow for HPLC Method Optimization.

4. Data Analysis:

  • Identify the two peaks corresponding to the diastereomers.
  • Calculate the resolution (Rs) between the two peaks. A resolution of Rs > 1.5 is considered baseline separation and is ideal for purification and quantification.[4][5]
  • Determine the diastereomeric excess (% de) using the formula: % de = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively.
Visualizing the Diastereomers

The challenge arises from the presence of multiple stereocenters.

Caption: Conceptual model of two diastereomers.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Academia.edu. Synthesis of ( S )- and ( R )
  • Bishop, S. C., McCord, B., & Witkowski, M. R. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2009).
  • ResearchGate. (2026).
  • Reddit. (2024). Help with separation of diastereomers.
  • Journal of Chemical and Pharmaceutical Research.
  • Chromatography Forum. (2008).
  • ResearchGate. (2019).
  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
  • Restek. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity.
  • ResearchGate. (2025).
  • OpenOChem Learn. Diastereomers.
  • Bouvier, B. (2015).

Sources

Troubleshooting guide for the synthesis of oxopiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center. You are likely here because the formation of your oxopiperazine scaffold—whether the mono-keto 2-oxopiperazine or the 2,5-diketopiperazine (DKP) —has stalled.

These scaffolds are deceptively simple.[1] While thermodynamically stable, their kinetic formation is often plagued by high energy barriers (requiring cis-peptide bond rotamers), rapid epimerization (racemization), or competitive oligomerization.[1] This guide moves beyond standard protocols to address the causality of failure and provides self-validating workflows to correct it.

Module 1: The Cyclization Bottleneck (2,5-DKPs)

Context: You have a linear dipeptide ester (e.g., H-AA1-AA2-OR) and are attempting to close the ring.

Q1: My reaction is stuck at the linear dipeptide stage. Heating longer only degrades the material.[1] Why?

Diagnosis: The reaction is likely kinetically trapped in the trans-rotamer conformation.[1] The Mechanism: Spontaneous cyclization requires the amide bond to adopt a cis-conformation (s-cis) to bring the N-terminal amine and C-terminal ester into proximity. For most amino acids (except Proline), the trans-rotamer is favored by >99:1. Thermal heating alone often causes decomposition before the cis-population is high enough to drive the reaction.[1]

The Solution: Microwave-Assisted Dielectric Heating Conventional heating relies on convection.[1] Microwave irradiation (MW) provides direct dielectric heating, which has been shown to lower the activation energy for the trans-to-cis rotation.

Protocol (Self-Validating):

  • Solvent Switch: Move from Toluene/Reflux to Water or 2-Butanol .[1] Water is superior for MW absorption and solubilizing the zwitterionic transition state.[1]

  • Condition: MW irradiation at 160–180°C for 10–20 minutes.

  • Validation: Check LCMS.

    • Result A (Mass = M-18/M-32): Cyclization successful.

    • Result B (Mass = Linear): Steric clash is too high (e.g., Val-Val).[1] Add 5% acetic acid to protonate the amine, preventing oligomerization, then retry MW.[1]

Q2: I isolated the product, but the chiral integrity is lost (Racemization).

Diagnosis: Base-catalyzed enolization of the C-terminal amino acid.[1] The Mechanism: If you are using basic conditions (e.g., Et3N, DBU) to trigger cyclization, the C-alpha proton is acidic.[1] The base removes this proton, forming a planar enolate, which reprotonates indiscriminately (L


 D/L).[1]

The Solution: The "Acid-Catalyzed Switch" (Suzuki Method) Avoid bases entirely for sensitive residues (His, Cys, Phe).[1]

Protocol:

  • Reagents: Use acetic acid or formic acid in 2-butanol.[1]

  • Mechanism: Acid catalysis activates the carbonyl oxygen (making it more electrophilic) without abstracting the alpha-proton.[1]

  • Validation (NMR):

    • Compare the

      
      H NMR of the crude product against a known standard of the opposite enantiomer (if available) or use a chiral shift reagent (e.g., Eu(hfc)3).
      
    • Look for: Splitting of the methyl doublet signals (if Ala/Val/Leu) which indicates diastereomers.

Visualizing the Decision Tree

The following diagram illustrates the logical flow for troubleshooting DKP cyclization based on steric and stereochemical constraints.

DKPCyclization Start Linear Dipeptide Precursor (H-AA1-AA2-OR) CheckPro Does sequence contain Proline? Start->CheckPro Thermal Thermal Cyclization (Reflux/Toluene) CheckPro->Thermal Yes (Pro induces cis-turn) StericCheck Are residues bulky? (Val, Ile, Trp) CheckPro->StericCheck No RacemizationRisk Is Chiral Integrity Critical? StericCheck->RacemizationRisk No (Gly/Ala) MethodC Method C: Microwave/Water (180°C, 10 min) StericCheck->MethodC Yes (High Barrier) MethodA Method A: Base-Catalyzed (MeOH/NH3 or DBU) RacemizationRisk->MethodA No MethodB Method B: Acid-Catalyzed (AcOH/2-BuOH) RacemizationRisk->MethodB Yes (Avoid Base) MethodC->MethodB If Epimerization Observed

Caption: Decision logic for selecting the optimal cyclization condition based on sequence sterics and stereochemical sensitivity.

Module 2: The Ugi Post-Condensation Route (2-Oxopiperazines)

Context: You are synthesizing mono-keto oxopiperazines via the Ugi 4-Component Reaction (U-4CR) followed by cyclization.

Q3: My Ugi reaction worked, but the "De-Boc-Cyclize" step yields a complex mixture.

Diagnosis: Premature attack or hydrolysis of the intermediate imine.[1] The Workflow: This synthesis relies on a "bifunctional" input—usually an


-Boc-protected diamine or an 

-chloro acid.[1] The standard route is:
  • Ugi Reaction.[1][2][3]

  • Acidic Deprotection (remove Boc).[1]

  • Basic Cyclization (neutralize amine

    
     attack ester/amide).[1]
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield after Step 2 Hydrolysis: The intermediate ester/amide hydrolyzes before the amine can attack.[1]One-Pot Switch: Use Microwave irradiation for the deprotection/cyclization step.[1][4] The rapid heating favors intramolecular attack over intermolecular hydrolysis.[1]
Product is Linear Protonation: The amine is stuck as an ammonium salt (

).[1]
Base Titration: After TFA deprotection, you must wash the resin or solution with DIEA/DCM to liberate the free amine.[1] An ammonium salt cannot act as a nucleophile.[1]
Wrong Ring Size Competing Nucleophiles: If using a diamine input, the wrong nitrogen attacked.[1]Protecting Group Orthogonality: Ensure the diamine has differential protection (e.g., Fmoc vs. Boc) so you only expose the specific amine intended for cyclization.[1]
Q4: I cannot get the Ugi reaction to initiate with my specific aldehyde.

Diagnosis: Poor imine formation.[1] Insight: The Ugi reaction is driven by the formation of the imine (Schiff base) between the amine and the aldehyde. If you are using electron-deficient amines (e.g., anilines) or sterically hindered ketones, the equilibrium lies toward the starting materials.[1]

The Solution:

  • Pre-formation: Pre-condense the amine and aldehyde in MeOH with molecular sieves (4Å) for 2 hours before adding the acid and isocyanide.

  • Lewis Acid Additive: Add 10 mol%

    
     or 
    
    
    
    to stabilize the imine and accelerate isocyanide insertion.[1]

Module 3: Solid-Phase Synthesis (SPPS) Specifics

Q5: I am seeing "Premature DKP Formation" during my peptide synthesis. How do I stop it?

Context: Unlike the sections above, here DKP formation is an unwanted side reaction that cleaves your peptide from the resin.[1] Mechanism: After removing the Fmoc group from the second amino acid (AA2), the free amine attacks the C-terminal ester linkage to the resin, releasing the dipeptide as a DKP.

Preventative Protocol:

  • Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[1] The steric bulk of the trityl linker prevents the back-biting attack.

  • Fmoc Removal: Avoid 20% Piperidine. Use 25% Piperidine + 0.1M HOBt .[1] HOBt buffers the basicity and associates with the resin-bound amine, reducing its nucleophilicity.[1]

  • Coupling Order: If AA2 is Proline or Glycine (high DKP risk), couple the next amino acid (AA3) as a dipeptide block (Fmoc-AA3-AA2-OH) instead of stepwise.

Summary of Validated Synthetic Conditions

Scaffold TargetPrecursorRecommended ConditionCritical ParameterRef.
2,5-DKP (General) Linear Dipeptide-OMeMW, Water, 160°C, 10 min Solvent must be water (hydrophobic effect drives cyclization).[1][1, 2]
2,5-DKP (Chiral) Linear Dipeptide-OMeAcOH, 2-BuOH, Reflux Avoid bases to prevent C

epimerization.
[3]
2-Oxopiperazine Ugi Adduct (Boc-amine)TFA/DCM then MW, MeOH, Et3N Full neutralization of ammonium salt required.[1][4]
Solid Phase DKP Resin-bound Dipeptide20% Piperidine/DMF (Prolonged) "Cyclative Cleavage" – use this to release pure DKP.[5]

References

  • Microwave-Assisted Synthesis in Water: Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 2009.[1][4][5] Link

  • Solvent-Free Protocols: Solvent-Free, Efficient Synthesis of 2,5-Piperazinediones.[1] Tetrahedron Letters, 2005.[1][3] Link

  • Preventing Racemization: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides.[1] Link

  • Ugi Post-Condensation: Ugi 5-center-4-component reaction... leading to substituted 2-oxopiperazine derivatives.[1][6][7][8][9][10][11] ResearchGate, 2023.[1] Link

  • Solid Phase Cyclative Cleavage: Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines. PMC, 2011.[1] Link

Sources

Validation & Comparative

Strategic Synthesis of 5-Oxopiperazine-2-Carboxylates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 5-oxopiperazine-2-carboxylates (also known as 6-oxopiperazine-2-carboxylic acids or PCAs). These scaffolds are critical peptidomimetics, serving as rigidified analogues of dipeptides that induce


-turn conformations in peptide backbones.

Executive Summary & Structural Logic

The 5-oxopiperazine-2-carboxylate scaffold is a specific isomer of the ketopiperazine family. Unlike the symmetric 2,5-diketopiperazine, this mono-oxo derivative retains a basic amine (N1) and a carboxylate handle (C2), making it an ideal "scaffold-in-the-middle" for peptide mimicry.

Target Structure:

  • N1: Secondary amine (available for peptide coupling).

  • C2: Chiral center bearing the carboxylate (derived from the amino acid pool).

  • C5: Lactam carbonyl (confers rigidity).

This guide compares the two most robust synthetic methodologies:

  • Method A: The Azido-Reductive Cyclization (Chiral Pool Route) – Best for enantiopure, linear synthesis.

  • Method B: The Michael-Acylation-Cyclization (MCR-Like Route) – Best for highly substituted or spiro-cyclic derivatives.

Method A: The Azido-Reductive Cyclization (Guitot Protocol)

This route is considered the "Gold Standard" for synthesizing enantiopure PCAs. It leverages the chiral pool (Serine) and utilizes a "domino" hydrogenation-cyclization sequence.

Mechanism of Action

The synthesis hinges on the orthogonal reactivity of an azide and an ester.

  • Imine Formation: A

    
    -azido amino acid ester condenses with ethyl glyoxylate.
    
  • Tandem Reduction/Cyclization: Catalytic hydrogenation simultaneously reduces the imine (to a secondary amine) and the azide (to a primary amine). The nascent primary amine intramolecularly attacks the distal glyoxylate ester, closing the 6-membered ring via a 6-exo-trig transition state.

Technical Assessment
  • Stereocontrol: Excellent (>99% ee). The C2 stereocenter is inherited directly from the Serine starting material.

  • Atom Economy: High.[1] The only byproduct is ethanol.

  • Scalability: Validated on multigram scales.

  • Limitation: Requires handling of organic azides (safety protocols required).

Method B: The Michael-Acylation-Cyclization (Limbach Protocol)

This convergent route is superior when quaternary centers (e.g., spiro-cyclopropyl) or diverse substitutions at C6 are required. It avoids azide chemistry but requires more steps.

Mechanism of Action
  • Michael Addition: A primary amine adds to a dehydro-amino acid derivative (e.g., methyl 2-chloro-2-cyclopropylideneacetate).[2][3]

  • Acylation: The resulting secondary amine is acylated with an

    
    -halo acid chloride.
    
  • Double Cyclization: A base-mediated intramolecular substitution closes the ring.

Technical Assessment
  • Diversity: Allows introduction of R groups at N1, C3, and C6 independently.

  • Robustness: Tolerates steric bulk better than reductive amination.

  • Yield: Moderate to Good (40–90% depending on substituents).

  • Limitation: Lower stereocontrol compared to Method A; often requires chiral separation if non-chiral precursors are used.

Comparative Data Analysis

FeatureMethod A: Azido-Reductive (Guitot)Method B: Michael-Acyl (Limbach)
Primary Application Peptidomimetics, Enantiopure building blocksSpiro-compounds, Combinatorial libraries
Key Intermediate

-Azido amino ester

-Amino acid adduct
Step Count 3 (from Serine)3-4 (Convergent)
Overall Yield High (75–90%)Moderate (40–80%)
Stereocontrol Excellent (Chiral Pool) Variable (Substrate controlled)
Safety Profile Caution: Azide handlingStandard Organic Safety
Atom Economy HighModerate (Halide waste)

Visualizing the Pathways

Diagram 1: The Azido-Reductive Cyclization (Method A)

GuitotRoute Serine L-Serine Methyl Ester Azide β-Azido-Alanine Ester Serine->Azide 1. Tf2O 2. NaN3 Imine Intermediate Imine (Azide intact) Azide->Imine + Glyoxylate (Dehydration) Glyoxylate Ethyl Glyoxylate AmineInt Transient Diamine (Reduced) Imine->AmineInt H2, Pd/C (Reduction) Product 5-Oxopiperazine-2-carboxylate (PCA) AmineInt->Product Spontaneous Cyclization (-EtOH)

Caption: The "Domino" sequence of Method A, where hydrogenation triggers immediate cyclization.

Diagram 2: The Michael-Acylation Workflow (Method B)

LimbachRoute Substrate 2-Chloro-acrylate Derivative MichaelAdduct Michael Adduct (Secondary Amine) Substrate->MichaelAdduct + AmineInput (Michael Addn) AmineInput Primary Amine (R-NH2) AmideInt N-Acyl Intermediate MichaelAdduct->AmideInt + AcylatingAgent (Schotten-Baumann) AcylatingAgent α-Bromo Acid Chloride Product 5-Oxopiperazine-2-carboxylate (Spiro/Substituted) AmideInt->Product Base (e.g., K2CO3) Cyclization

Caption: The convergent assembly of Method B, allowing modular substitution at multiple ring positions.

Experimental Protocols

Protocol A: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic acid

Based on Guitot et al. (2009)[4]

Reagents:

  • (S)-2-amino-3-azidopropanoic acid methyl ester (prepared from L-Serine).

  • Ethyl glyoxylate (50% in toluene).

  • Pd/C (10% wt).

  • Methanol (anhydrous).

Procedure:

  • Imine Formation: Dissolve the azido-ester (1.0 equiv) in anhydrous MeOH. Add ethyl glyoxylate (1.1 equiv) and 4Å molecular sieves. Stir at Room Temperature (RT) for 2–4 hours until imine formation is complete (monitor by TLC).

  • Hydrogenation: Filter the solution into a hydrogenation flask containing 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H2 atmosphere (1 atm, balloon) for 16 hours. Note: The reaction reduces the imine to a secondary amine and the azide to a primary amine, which then spontaneously attacks the ethyl ester.

  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: The crude methyl 5-oxopiperazine-2-carboxylate is often pure enough (>95%). If necessary, purify via flash chromatography (DCM/MeOH 95:5).

  • Protection (Optional): To isolate the N-Boc acid, treat the crude cyclic amine with

    
     and 
    
    
    
    in DCM, followed by LiOH hydrolysis of the methyl ester.

Critical Control Point: Ensure the hydrogenation is complete. Incomplete reduction of the azide will prevent cyclization.

Protocol B: General Ugi-Based Alternative (For 2-Oxo Isomers)

Note: While Ugi reactions typically yield acyclic products, this variant targets the isomeric 2-oxopiperazine scaffold.

Reagents:

  • N-Boc-glycinal (Aldehyde).

  • Amino acid methyl ester (Amine).

  • Isocyanide (Convertible, e.g., Armstrong's isocyanide).

  • Acid (Acetic acid or similar).

Procedure:

  • Condensation: Combine amine and aldehyde in MeOH (0.5 M). Stir 30 min.

  • Addition: Add acid and isocyanide. Stir 24h.

  • Deprotection/Cyclization: Treat the Ugi adduct with TFA/DCM (1:1) to remove the Boc group.

  • Base Treatment: Neutralize with

    
     and heat in refluxing MeOH to induce cyclization between the liberated amine and the amide carbonyl (transamidation).
    

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436. Link

  • Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7, 3816-3822. Link

  • Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Hulme, C., et al. (1998). "High-throughput synthesis of 2-oxopiperazines via a modified Ugi reaction." Tetrahedron Letters, 39(10), 1113-1116. Link

Sources

A Comparative Guide to the In Vitro Activity of 5-Oxopiperazine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 5-oxopiperazine-2-carboxylate scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a conformationally constrained dipeptide mimic. Its unique structural features have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. This guide provides a comparative analysis of the in vitro activity of methyl 5-oxopiperazine-2-carboxylate derivatives, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. While direct head-to-head comparative studies on a comprehensive series of these derivatives are limited in the public domain, this guide collates and interprets the available data to offer valuable insights for researchers, scientists, and drug development professionals.

The 5-Oxopiperazine-2-Carboxylate Scaffold: A Versatile Template

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a combination of structural rigidity and a high density of hydrogen bond donors and acceptors. These properties often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, along with enhanced target affinity and specificity.[1][2] The introduction of a keto group at the 5-position and a methyl carboxylate at the 2-position creates a chiral scaffold that can be readily functionalized at the N1 and N4 positions to explore a wide chemical space and modulate biological activity.

Anticancer Activity of Piperazine-Containing Derivatives

While specific data on the anticancer activity of a broad series of methyl 5-oxopiperazine-2-carboxylate derivatives is not extensively available, studies on structurally related piperazine and piperazinone compounds provide valuable insights into their potential as anticancer agents. The primary mechanism of action for many of these derivatives involves the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various piperazine derivatives from different studies. It is important to note that these compounds are not all methyl 5-oxopiperazine-2-carboxylate derivatives, but their activity provides a valuable reference for the potential of the broader class of piperazine-containing molecules.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7g (a piperazin-2-one derivative) HT-29 (Colon)Not specified, but noted as highly potent[3]
A549 (Lung)Not specified, but noted as highly potent[3]
Compound 11 (a 3,6-diunsaturated 2,5-diketopiperazine) A549 (Lung)1.2[4]
Hela (Cervical)0.7[4]
Compound 7c (a quinolone derivative with a pyrazolinone moiety) MCF-7 (Breast)1.73 (µg/mL)[2]
Compound 30 (a quinoxalinyl-piperazine derivative) Various (Breast, Skin, Pancreas, Cervix)Not specified, but noted as a growth inhibitor[5]
Compound 7b (a sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitrile) Kelly (Neuroblastoma)1.9[6]
Structure-Activity Relationship (SAR) Insights

From the available data on various piperazine derivatives, several SAR trends can be inferred:

  • Substitution on the Piperazine Nitrogens: The nature of the substituents on the N1 and N4 positions of the piperazine ring is critical for anticancer activity. Bulky aromatic groups and heterocyclic moieties often enhance cytotoxicity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the aromatic rings attached to the piperazine scaffold has been shown to increase anticancer potency in some series.[7]

  • Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can significantly impact activity. For example, the substitution of an imidazole ring with guanidine or thiourea has been shown to increase cytotoxicity in a series of piperazin-2-one derivatives.[3]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate for 48-72h (37°C, 5% CO2) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Activity of Piperazine Derivatives

The piperazine scaffold is also a key component in many antimicrobial agents. While specific comparative data for methyl 5-oxopiperazine-2-carboxylate derivatives is sparse, studies on related structures highlight their potential in combating bacterial and fungal infections.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Hexyl analog 8a (a fluoroquinolone derivative) Staphylococcus aureus MTCC 961.9[8]
Bacillus subtilis MTCC 1211.9[8]
Micrococcus luteus MTCC 24701.9[8]
Compound 3k (a disubstituted piperazine) Listeria monocytogenesNot specified, but noted as the most potent[9]
Compound 21 (a 5-oxopyrrolidine derivative) Multidrug-resistant Staphylococcus aureus1-8[10]
Compound 2 (a piperazine analog with a benzimidazole segment) Mycobacterium tuberculosis0.1[11]
Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: In some series of piperazine-based fluoroquinolones, increasing the alkyl chain length (lipophilicity) at the N4 position has been shown to enhance antimicrobial activity up to a certain point.[8]

  • Hybrid Molecules: The combination of the piperazine moiety with other known antimicrobial pharmacophores, such as fluoroquinolones or benzimidazoles, can lead to synergistic effects and potent antimicrobial agents.[8][11]

  • Substitution Pattern: The nature and position of substituents on aromatic rings attached to the piperazine core can significantly influence the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Determination_Workflow start Start prepare_stock Prepare Antimicrobial Stock Solution start->prepare_stock serial_dilution Perform Serial Dilution in 96-well Plate prepare_stock->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilution->prepare_inoculum inoculate_plate Inoculate Plate with Microorganism prepare_inoculum->inoculate_plate incubate_plate Incubate Plate (e.g., 37°C, 18-24h) inoculate_plate->incubate_plate read_results Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for MIC determination using the broth microdilution method.

Future Directions and Conclusion

The 5-oxopiperazine-2-carboxylate scaffold holds considerable promise for the development of novel therapeutic agents. The available data, primarily from related piperazine and piperazinone derivatives, suggests that this class of compounds possesses significant potential in oncology and infectious diseases. However, to fully unlock the therapeutic potential of methyl 5-oxopiperazine-2-carboxylate derivatives, systematic and comparative in vitro studies are imperative.

Future research should focus on the synthesis and screening of a diverse library of these derivatives with systematic variations at the N1 and N4 positions. Such studies will be instrumental in establishing clear structure-activity relationships and identifying lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these essential in vitro evaluations. By building upon the foundational knowledge outlined here, the scientific community can accelerate the discovery and development of novel drugs based on this versatile and promising chemical scaffold.

References

  • Jilani, J. A., et al. (2021).
  • Venepally, V., et al. (2020). Synthesis and antimicrobial evaluation of novel alkylated piperazine-based fluoroquinolone carboxylate derivatives. NIScPR Online Periodical Repository. [Link]

  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (2012). PubMed. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Sirakanyan, S. N., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.).
  • Zhang, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC. [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.).
  • A Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration. (2010). PMC. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). RSC Publishing. [Link]

  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
  • Ghaffari, S., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. MDPI. [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022).

Sources

SAR Studies of 5-Oxopiperazine-2-Carboxylate Derivatives: Conformationally Restricted Glutamate Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR Studies of 5-Oxopiperazine-2-Carboxylate Derivatives Content Type: Publish Comparison Guide

Executive Summary

The 5-oxopiperazine-2-carboxylate scaffold (also known as 5-oxo-piperazine-2-carboxylic acid or PCA) represents a critical class of conformationally restricted glutamate analogues . By incorporating the glutamate backbone into a six-membered lactam ring, these derivatives reduce the entropic penalty of binding and offer precise control over stereochemical vectors.

This guide compares 5-oxopiperazine-2-carboxylate derivatives against endogenous L-glutamate and linear inhibitors (e.g., TBOA) , focusing on their application as inhibitors of Excitatory Amino Acid Transporters (EAATs) and ligands for Metabotropic Glutamate Receptors (mGluRs) .

Key Insight: Unlike flexible acyclic analogues, the 5-oxopiperazine scaffold allows for the independent optimization of the "distal" carboxylate mimic (C6 position) and the hydrophobic "tail" (N1 position), enabling the design of subtype-selective allosteric modulators.

Comparative Analysis: Rigid vs. Flexible Scaffolds

The following table contrasts the physicochemical and pharmacological profiles of 5-oxopiperazine-2-carboxylates with the endogenous ligand and standard linear inhibitors.

Table 1: Performance Comparison of Glutamate Scaffolds
FeatureL-Glutamate (Endogenous) DL-TBOA (Linear Inhibitor) 5-Oxopiperazine-2-Carboxylates (The Product)
Conformational State Highly Flexible (Multiple rotamers)Flexible (Acyclic ether)Rigid / Constrained (Defined chair/boat)
Entropy Loss on Binding High (Significant penalty)ModerateLow (Pre-organized pharmacophore)
Selectivity Profile Non-selective (Hits all EAATs/iGluRs)Broad Spectrum (EAAT1-5)High Potential (Subtype tunable via N1/C6)
Metabolic Stability Low (Rapid enzymatic degradation)High (Synthetic ether)High (Lactam ring resists hydrolysis)
Binding Mode Substrate (Transported)Competitive Blocker (Non-transportable)Competitive or Allosteric (Tunable)
Lipophilicity (cLogP) -2.8 (Highly Polar)~ -1.5 (Moderately Polar)Tunable (Can attach lipophilic R-groups at N1)

Expert Insight: The primary failure mode of linear glutamate analogues is "promiscuity"—they bind indiscriminately to multiple receptor subtypes. The 5-oxopiperazine ring fixes the


 and 

torsion angles, forcing the molecule to adopt a specific bioactive conformation that discriminates between EAAT subtypes (e.g., EAAT2 vs. EAAT3).

Structural Analysis & Pharmacophore Mapping

To understand the SAR, one must map the 5-oxopiperazine scaffold onto the glutamate pharmacophore.

DOT Diagram 1: Pharmacophore Overlay & SAR Logic

This diagram visualizes how the 5-oxopiperazine core mimics the essential binding elements of glutamate while providing vectors for selectivity.

PharmacophoreMap cluster_Glu L-Glutamate (Flexible) cluster_PCA 5-Oxopiperazine-2-Carboxylate (Rigid) title Pharmacophore Mapping: L-Glutamate vs. 5-Oxopiperazine Glu_Amine Alpha-Amine (Protonated) Glu_Alpha Alpha-Carboxyl (Essential for Binding) PCA_C3 C3-Carboxylate (Alpha-Carboxyl Mimic) Glu_Alpha->PCA_C3 Bioisostere Glu_Amine->Glu_Alpha Backbone Glu_Distal Gamma-Carboxyl (Distal Anionic Site) Glu_Amine->Glu_Distal Flexible Linker (High Entropy) PCA_N4 N4-Amine (Alpha-Amine Mimic) Glu_Amine->PCA_N4 Bioisostere PCA_C6 C6-Substitution (Distal Carboxyl Vector) Glu_Distal->PCA_C6 Functional Mimic PCA_N4->PCA_C3 Fixed Geometry PCA_N4->PCA_C6 Lactam Ring Constraint PCA_N1 N1-Substitution (Hydrophobic Pocket Access) PCA_N4->PCA_N1 Peptide Bond

Caption: Structural correlation between the flexible L-glutamate pharmacophore and the rigid 5-oxopiperazine scaffold. The ring locks the distance between the amine and distal binding groups.

Detailed SAR Deep Dive

Stereochemistry at C3 (The "Alpha" Position)

The configuration at C3 is the most critical determinant of activity.

  • (3S)-Isomer: Generally mimics L-glutamate . This is typically the active enantiomer for EAAT recognition.

  • (3R)-Isomer: Mimics D-glutamate or D-aspartate. Often inactive or acts as a weak inhibitor, but can be useful for probing stereoselectivity of specific mGluR subtypes.

  • Protocol Note: Synthesis must utilize enantiopure starting materials (e.g., L-Serine or L-Aspartate) to avoid difficult chiral resolutions later.

N1-Substitution (The "Hydrophobic Tail")

This is the primary vector for improving potency and "drug-likeness."

  • Unsubstituted (N1-H): High polarity, good water solubility, but poor blood-brain barrier (BBB) penetration.

  • Lipophilic Groups (N1-Benzyl / N1-Biphenyl):

    • Effect: drastically increases affinity for EAATs (e.g., EAAT2) by accessing a large hydrophobic pocket adjacent to the substrate binding site.

    • Mechanism: These groups can convert the molecule from a substrate (transportable) to a non-transportable blocker (inhibitor) by sterically hindering the "elevator" mechanism of the transporter.

C6-Substitution (The "Distal" Mimic)
  • C6-Carboxymethyl: Creates a direct analogue of 2-aminoadipic acid.

  • C6-Phenyl/Aryl: Used to restrict the rotation of the distal group further. In mGluR2 agonists, specific bulky groups here can induce "super-agonist" activity by stabilizing the closed conformation of the Venus Flytrap Domain (VFTD).

Experimental Protocols

To validate the SAR of these derivatives, the following self-validating protocols are recommended.

Synthesis of 5-Oxopiperazine-2-Carboxylates

This protocol uses a "Schiff Base / Cyclization" strategy, favored for its operational simplicity and retention of chirality.

Reagents:

  • L-Serine methyl ester hydrochloride (Starting material)

  • Glyoxal or Ethyl Glyoxylate

  • Sodium Triacetoxyborohydride (Reducing agent)

  • TFA (Deprotection)

Workflow (DOT Diagram 2):

SynthesisWorkflow Start L-Amino Acid Ester (Chiral Pool) Step1 Reductive Amination (with Glyoxylate) Start->Step1 1. Aldehyde 2. NaBH(OAc)3 Step2 N-Acylation (Chloroacetyl chloride) Step1->Step2 Acylation Step3 Cyclization (Base-mediated, NaH) Step2->Step3 Ring Closure Product 5-Oxopiperazine Derivative Step3->Product Purification

Caption: General synthetic route for accessing the 5-oxopiperazine core from chiral amino acid precursors.

Pharmacological Evaluation: [³H]-Glutamate Uptake Assay

This assay determines the inhibitory potency (IC50) of the derivatives against specific EAAT subtypes.

Protocol Steps:

  • Cell Culture: Transfect COS-7 or HEK293 cells with cDNA encoding human EAAT1, EAAT2, or EAAT3.

  • Preparation: Wash cells (3x) with Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl (Sodium is essential for transport).

  • Incubation: Pre-incubate cells with the test compound (0.1 nM – 100 µM) for 10 minutes at 37°C.

  • Uptake Initiation: Add L-[³H]-Glutamate (final concentration 20 nM) + 100 µM unlabeled glutamate.

  • Termination: After 5 minutes, rapidly wash cells with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Validation Check:

  • Positive Control: DL-TBOA should yield an IC50 of ~2-5 µM (depending on subtype).

  • Negative Control: Assay performed in Sodium-free (Choline-substituted) buffer should show near-zero uptake, confirming the signal is transporter-mediated.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link

  • Shimamoto, K., et al. (2005). "The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes." Neuropharmacology. Link

  • Bridges, R. J., et al. (1991). "Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one of four isomers of L-beta-methoxyaspartate." Journal of Medicinal Chemistry. Link

  • Bunch, L., et al. (2009). "Excitatory amino acid transporter 2 (EAAT2) linkers: synthesis and biological evaluation of 3-substituted aspartic acid analogues." Journal of Medicinal Chemistry. Link

  • Esslinger, C. S., et al. (2005). "N-Substituted 5-oxopiperazine-2-acetic acid derivatives as novel inhibitors of the excitatory amino acid transporters." Bioorganic & Medicinal Chemistry. (Contextual citation for N-substituted scaffold utility).

Stability comparison between oxopiperazine and other peptidomimetic scaffolds

[1][2]

Executive Summary

This guide provides a technical analysis of the stability profiles of oxopiperazine scaffolds (specifically 2-oxopiperazines and 2,5-diketopiperazines) compared to leading peptidomimetic alternatives such as peptoids, stapled peptides, and

The Verdict: Oxopiperazines exhibit superior proteolytic stability (

epimerizationconformational rigidity

Part 1: Scientific Foundation & Stability Mechanisms

The Oxopiperazine Scaffold Family

To accurately compare stability, we must distinguish between the two primary variants used in drug discovery:

  • 2,5-Diketopiperazines (DKPs): Cyclic dipeptides formed by the head-to-tail condensation of two

    
    -amino acids.[1][2] They are achiral at the ring fusion (unless substituted) and highly stable.
    
  • 2-Oxopiperazines: Reduced analogues often used as core scaffolds for helix mimetics. They retain one carbonyl, reducing hydrogen bond donor/acceptor count while maintaining ring rigidity.

Mechanisms of Stability

The oxopiperazine scaffold achieves stability through three distinct physicochemical mechanisms:

  • Steric Occlusion: The cyclic core forces side chains into specific vectors (often

    
     mimicry). Bulky substituents at positions 
    
    
    ,
    
    
    , and
    
    
    create a "steric shield" that prevents protease active sites (e.g., the catalytic triad of serine proteases) from accessing the amide bond.
  • Conformational Locking (Entropic Advantage): Unlike linear peptidomimetics, oxopiperazines are pre-organized. They do not need to pay the entropic cost of folding upon binding, and this rigidity prevents the "unfolding" often required for protease cleavage.

  • Lack of Scissile Bond: Most endopeptidases (e.g., Trypsin, Chymotrypsin) require a specific linear peptide bond geometry (trans-amide) and adjacent residues for recognition. The cis- or constrained trans-amide within the ring, combined with N-alkylation, abolishes this recognition motif.

Visualizing the Stability Mechanism

StabilityMechanismcluster_mechanismsStability FactorsProteaseSerine Protease(Trypsin/Chymotrypsin)LinearPeptideLinear Peptide(Flexible, Exposed Amide)Protease->LinearPeptide Recognizes Scissile BondOxopiperazineOxopiperazine Scaffold(Rigid, Sterically Hindered)Protease->Oxopiperazine Steric Clash / No RecognitionHydrolysisHydrolysis(Cleavage)LinearPeptide->Hydrolysis Rapid DegradationStableIntact Scaffold(High t1/2)Oxopiperazine->Stable ResistanceM1N-Alkylation(Blocks H-bonding)M1->OxopiperazineM2Ring Constraint(Prevents Induced Fit)M2->OxopiperazineM3Non-Canonical BackboneM3->Oxopiperazine

Figure 1: Mechanistic comparison of protease interaction between linear peptides and oxopiperazine scaffolds.[3]

Part 2: Comparative Stability Analysis

This section compares oxopiperazines against three major peptidomimetic classes. Data is aggregated from standard serum stability assays (human/mouse plasma).

Table 1: Comparative Stability Profile
Scaffold ClassProteolytic Stability (

)
Chemical Stability (pH 2-10)Conformational RigidityPermeability Potential
Linear Peptide Low (< 10 min)ModerateLow (Flexible)Low (Polar surface)
Oxopiperazine High (> 24 h) High (Risk: Epimerization)High (Fixed Geometry) Moderate-High
Peptoid High (> 24 h)HighLow (Flexible)High
Stapled Peptide Moderate-High (1-12 h)ModerateHigh (Helical)Moderate

-Peptide
High (> 24 h)HighModerate (Helix/Sheet)Low-Moderate
Detailed Comparisons
1. Oxopiperazine vs. Peptoids[3][4][2][5][6]
  • Proteolysis: Both are effectively immune to standard proteases. Peptoids achieve this by moving the side chain to the nitrogen (N-substitution), removing the H-bond donor and altering the backbone geometry. Oxopiperazines achieve it through cyclization.

  • Trade-off: Peptoids are notoriously flexible (floppy), often requiring macrocyclization to achieve high binding affinity. Oxopiperazines are inherently rigid, making them superior for targeting protein-protein interactions (PPIs) where a specific secondary structure (e.g.,

    
    -helix face) must be mimicked.
    
2. Oxopiperazine vs. Stapled Peptides[3][5][7][8]
  • Proteolysis: Stapled peptides significantly improve stability over linear peptides (extending

    
     from minutes to hours) by shielding the backbone. However, the exposed non-stapled loops can still be vulnerable to aggressive endopeptidases. Oxopiperazines, being fully synthetic small molecules, generally exhibit longer half-lives (
    
    
    hours).
  • Chemistry: Stapled peptides rely on hydrocarbon linkers formed via ring-closing metathesis (RCM).[9] The resulting alkene can be reactive (oxidation) if not reduced. Oxopiperazines are chemically inert amides/ureas.

3. Chemical Stability Limits

While enzymatically stable, oxopiperazines have specific chemical vulnerabilities:

  • Epimerization: Under strongly basic conditions (pH > 10) or high temperatures, the

    
    -proton can be abstracted, leading to epimerization (conversion of L-isomer to D-isomer mixtures). This is critical during synthesis and formulation.
    
  • Ring Opening: The 6-membered ring is thermodynamically stable. Hydrolysis usually requires harsh acidic conditions (6M HCl, 110°C) similar to peptide bond hydrolysis.

Part 3: Experimental Protocols

To validate the stability of your oxopiperazine scaffold, use the following self-validating protocols.

Protocol A: Comparative Plasma Stability Assay

Purpose: To determine the in vitro enzymatic stability (

Reagents:

  • Pooled Human Plasma (heparinized or EDTA-treated).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Prepare a 10 mM stock of the oxopiperazine and reference (e.g., linear peptide) in DMSO.

  • Incubation: Dilute stock to 10

    
    M in pre-warmed (37°C) human plasma.
    
  • Sampling: At time points

    
     min (24h):
    
    • Remove 50

      
      L of reaction mixture.
      
    • Add 200

      
      L of cold Extraction Solvent (precipitates proteins/enzymes).
      
    • Vortex (30s) and Centrifuge (10,000

      
      , 10 min).
      
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .
Protocol B: pH-Dependent Chemical Stability Profiling

Purpose: To assess susceptibility to hydrolysis and epimerization.

Workflow:

  • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve compound (50

    
    M) in buffer + 10% ACN (to ensure solubility). Incubate at 37°C and 60°C (accelerated stress).
    
  • Detection:

    • Hydrolysis: Monitor by LC-MS for appearance of ring-opened species (M+18 mass shift).

    • Epimerization: Monitor by Chiral HPLC. Epimers will have identical mass but distinct retention times.

Experimental Workflow Diagram

Workflowcluster_assaysStability AssaysStartTest Compound(Oxopiperazine)PlasmaPlasma Stability(37°C, Human/Mouse)Start->PlasmaChemicalChemical Stability(pH 2, 7.4, 10)Start->ChemicalQuenchProtein Precipitation(ACN + Formic Acid)Plasma->QuenchTime pointsAnalysisLC-MS/MS & Chiral HPLCChemical->AnalysisDirect InjectionQuench->AnalysisDataCalculate t1/2Identify DegradantsAnalysis->Data

Figure 2: Standardized workflow for assessing peptidomimetic stability.

References

  • Arora, P. S., & Jedhe, G. (2017). Fully Automated Synthesis of Oxopiperazine Helix Mimics on Prelude® X. Gyros Protein Technologies.[5] Link

  • Golebiowski, A., et al. (2001). Solid-phase synthesis of 2-oxopiperazine-containing β-turn mimetics. Journal of Combinatorial Chemistry. Link

  • Fischer, P. M. (2003).[10] Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9–35. Link

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470. Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Mowery, B. P., et al. (2009). Mimicry of antimicrobial host-defense peptides by random copolymers. Journal of the American Chemical Society, 131(28), 9735-9745. Link

×

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